2-Bromopyridine-3-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-bromopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWRFKJNUJLAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476861 | |
| Record name | (2-Bromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452972-08-6 | |
| Record name | (2-Bromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromopyridine-3-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Bromopyridine-3-boronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 2-Bromopyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug development. The primary focus is on the synthetic route starting from 2-bromopyridine, a readily available precursor. This document details the prevalent synthetic strategies, including directed ortho-metalation (DoM) followed by borylation, and provides comprehensive experimental protocols. Quantitative data from representative procedures are summarized for comparative analysis. Additionally, this guide features diagrams of the synthetic workflow to facilitate a clear understanding of the process.
Introduction
Pyridine-based boronic acids are crucial reagents in organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] this compound, in particular, serves as a versatile bifunctional molecule, enabling sequential and site-selective modifications. The presence of the bromine atom and the boronic acid group on the same pyridine ring allows for orthogonal reactivity, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical compounds.[2]
The synthesis of pyridinylboronic acids can be achieved through several methods, including metal-halogen exchange, directed ortho-metalation (DoM), and palladium-catalyzed cross-coupling reactions. For the specific synthesis of this compound from 2-bromopyridine, the most strategic approach involves the regioselective introduction of a boron-containing moiety at the C-3 position. This is typically achieved through a directed ortho-metalation strategy, where the bromine atom at the C-2 position directs the deprotonation and subsequent borylation to the adjacent C-3 position.[3][4]
Synthetic Strategies and Mechanisms
The primary route for the synthesis of this compound from 2-bromopyridine is the directed ortho-metalation (DoM) followed by borylation. This strategy leverages the directing ability of the bromine substituent to achieve the desired regioselectivity.
Directed ortho-Metalation (DoM) and Borylation
In this approach, the bromine atom on the pyridine ring directs a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent C-3 position.[5][6] The resulting 2-bromo-3-lithiopyridine intermediate is then quenched with a boron electrophile, such as triisopropyl borate or trimethyl borate, to form the corresponding boronate ester. Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired this compound.[7]
The overall transformation can be summarized as follows:
-
Directed ortho-Metalation: 2-bromopyridine reacts with a strong lithium amide base at low temperature to form 2-bromo-3-lithiopyridine.
-
Borylation: The organolithium intermediate is trapped with a trialkyl borate to form a boronate ester.
-
Hydrolysis: The boronate ester is hydrolyzed to afford the final this compound.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via directed ortho-metalation and borylation, adapted from established procedures for similar pyridine functionalizations.[8][9]
Materials and Reagents
-
2-Bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Lithium diisopropylamide (LDA)
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Dry ice/acetone bath
Detailed Methodology
Step 1: Directed ortho-Metalation and Borylation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq.) in THF to the cooled solution of 2-bromopyridine over a period of 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
To the resulting solution of 2-bromo-3-lithiopyridine, add triisopropyl borate (1.2 eq.) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 2: Hydrolysis and Work-up
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the pH of the aqueous layer is approximately 2.
-
Stir the mixture vigorously for 1 hour.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography on silica gel.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of pyridyl boronic acids via ortho-metalation, which can be expected for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Bromopyridine | - |
| Key Reagents | LDA, Triisopropyl borate | [5] |
| Solvent | Anhydrous THF | [8] |
| Reaction Temperature | -78 °C to room temperature | [8] |
| Reaction Time | 12-16 hours | - |
| Reported Yield | 60-85% (typical for similar ortho-metalations) | [9] |
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound from 2-bromopyridine is most effectively achieved through a directed ortho-metalation and borylation sequence. This method offers good regioselectivity and moderate to high yields. The detailed experimental protocol and workflow provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation of this important synthetic building block. Careful control of reaction conditions, particularly temperature, is crucial for the success of this transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. znaturforsch.com [znaturforsch.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
2-Bromopyridine-3-boronic acid physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-Bromopyridine-3-boronic acid. This versatile compound serves as a critical building block in modern organic synthesis, particularly in the formation of complex molecular architectures for pharmaceutical and materials science applications.
Core Properties and Characteristics
This compound is a bifunctional molecule featuring both a bromine atom and a boronic acid group on a pyridine ring. This unique substitution pattern makes it a highly valuable reagent, especially in palladium-catalyzed cross-coupling reactions.
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 452972-08-6 | [1] |
| Molecular Formula | C₅H₅BBrNO₂ | [1] |
| Molecular Weight | 201.81 g/mol | [1] |
| Appearance | White to light orange to green powder | [1] |
| Melting Point | 132 °C (decomposition) | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, THF). Sparingly soluble in nonpolar solvents.[2] | |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Reactivity and Applications
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry for its ability to efficiently form carbon-carbon bonds. The presence of both a boronic acid (a nucleophilic partner) and a bromo-substituent (an electrophilic partner) on the same molecule opens up possibilities for sequential, site-selective couplings to construct complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3][4]
The pyridine nitrogen can influence the catalytic cycle, a phenomenon sometimes referred to as the "2-pyridyl problem," but effective catalyst systems have been developed to overcome this challenge.[5][6]
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative protocols for the synthesis of pyridylboronic acids and their subsequent use in Suzuki-Miyaura cross-coupling reactions.
This protocol is a generalized method for preparing pyridylboronic acids from their corresponding bromopyridines, a common strategy for synthesizing compounds like this compound.[7]
Objective: To synthesize a pyridylboronic acid from a bromopyridine precursor.
Materials:
-
3-Bromopyridine (or other bromopyridine isomer)
-
Anhydrous Toluene and Tetrahydrofuran (THF)
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a thermometer, overhead stirrer, and nitrogen inlet, combine anhydrous toluene, THF, triisopropyl borate (1.2 equiv.), and the bromopyridine (1.0 equiv.).[7]
-
Lithiation: Cool the mixture to -40 °C using a dry ice/acetone bath.[7]
-
In-Situ Quench: Add n-butyllithium (1.2 equiv.) dropwise via a syringe pump over 1 hour, ensuring the internal temperature is maintained at or below -40 °C. The slow addition to the mixture containing the borate ester (in-situ quench) is crucial to trap the reactive 3-lithiopyridine intermediate as it forms, minimizing side reactions.[7]
-
Stirring: Stir the reaction mixture for an additional 30 minutes at -40 °C.[7]
-
Work-up: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the aqueous layer and perform acidic and basic extractions to isolate the boronic acid product. The pH is typically adjusted to around 9 before final extraction.[7]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
This protocol outlines a typical procedure for coupling a pyridylboronic acid with an aryl halide.[5][8][9]
Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.
Materials:
-
Aryl or heteroaryl bromide (1.0 equiv.)
-
This compound (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-2 mol%)
-
Ligand (if required, e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, KF, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, the boronic acid, and the base.[5]
-
Catalyst Addition: Add the palladium catalyst and any additional ligand to the tube.[5]
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]
-
Solvent Addition: Add the degassed solvent via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[8]
Mandatory Visualizations
Diagrams are provided below to illustrate key processes related to the use of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
An In-depth Technical Guide to 2-Bromopyridine-3-boronic acid
CAS Number: 452972-08-6
This technical guide provides a comprehensive overview of 2-Bromopyridine-3-boronic acid, a pivotal reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, key applications, and safety protocols.
Core Physicochemical Properties
This compound is a solid, typically appearing as a white to light-colored powder.[1] It is a bifunctional molecule, featuring both a bromine atom and a boronic acid group on a pyridine ring. This unique substitution pattern makes it a highly valuable and versatile building block, particularly for creating complex molecular architectures through cross-coupling reactions.[1]
Quantitative data for the compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 452972-08-6 | [1][2] |
| Molecular Formula | C₅H₅BBrNO₂ | [1][2] |
| Molecular Weight | 201.81 g/mol | [1][2] |
| Melting Point | 131-132 °C (decomposes) | [1][2] |
| Appearance | White to light orange to green powder | [1] |
| Purity | ≥95-98% | [1][2] |
| Storage Conditions | Store at 2-8°C | [1][2] |
Synthesis and Elucidation
While specific, detailed protocols for the synthesis of this compound are not widely published in foundational literature, a common and logical pathway involves the directed ortho-metalation or halogen-metal exchange of a suitable bromopyridine precursor. A representative synthetic workflow would involve the lithiation of 2,3-dibromopyridine followed by quenching with a borate ester and subsequent acidic workup.
Predicted Spectroscopic Data
Experimental spectral data for this specific compound is scarce in public databases. However, based on its structure, the following characteristics can be predicted.
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The signals would exhibit characteristic coupling patterns (doublet, doublet of doublets) based on their positions relative to the nitrogen and substituents. |
| ¹³C NMR | The spectrum should display five signals for the pyridine ring carbons. The carbon atom directly bonded to the boron (C3) may appear as a broad signal due to the quadrupolar nature of the boron nucleus. The carbon bonded to the bromine (C2) would be shifted downfield. |
| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
Key Applications in Research and Development
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds to construct biaryl and heteroaryl systems, which are prevalent scaffolds in many pharmaceutical agents.[3]
The Suzuki-Miyaura Coupling Reaction
This reaction couples the pyridine core of this compound with various aryl, heteroaryl, or vinyl halides or triflates. The versatility of this reaction allows for the efficient synthesis of diverse compound libraries for drug discovery and the development of novel materials.[1][3]
The catalytic cycle involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide).
-
Transmetalation : The organic group from the activated boronic acid is transferred to the palladium(II) center.
-
Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should note that conditions such as solvent, base, temperature, and catalyst/ligand choice may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup : In an oven-dried reaction vessel (e.g., a Schlenk tube), combine this compound (1.0-1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), and a suitable ligand if required (e.g., SPhos, XPhos).
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure the removal of oxygen.
-
Reagent Addition : Add the selected base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents) to the vessel. Subsequently, add the degassed solvent system (common choices include dioxane, toluene, or DMF, often with a small amount of water) via syringe.
-
Reaction Execution : Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Safety and Handling
This compound should be handled by technically qualified individuals in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated area or a chemical fume hood.
| Safety Aspect | Recommendation | GHS Pictogram | Hazard Statements |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. |
| H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Storage | Store long-term at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. | N/A | N/A |
| Disposal | Dispose of waste in accordance with local, regional, and national regulations. | N/A | N/A |
Data sourced from supplier safety information.[2]
Conclusion
This compound (CAS 452972-08-6) is a highly effective and strategic building block for synthetic chemistry. Its principal application in Suzuki-Miyaura cross-coupling reactions provides a reliable and versatile method for constructing the C-C bonds necessary for novel pharmaceutical and material science development. This guide provides the essential technical information for its effective and safe use in a research environment.
References
In-Depth Technical Guide to 2-Bromopyridine-3-boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromopyridine-3-boronic acid is a pivotal building block in modern synthetic chemistry, offering a versatile scaffold for the construction of complex molecular architectures. Its unique arrangement of a bromine atom and a boronic acid group on a pyridine ring makes it an invaluable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to this compound. Furthermore, it delves into its significant applications in medicinal chemistry, specifically highlighting the role of its derivatives as potential inhibitors of bacterial efflux pumps, a critical area in the development of new antimicrobial strategies. Detailed experimental protocols and spectral data are presented to facilitate its practical use in a research and development setting.
Molecular Structure and Physicochemical Properties
This compound possesses a well-defined molecular structure that dictates its reactivity and utility in organic synthesis. The presence of the electron-withdrawing bromine atom and the versatile boronic acid functional group on the pyridine core are key to its chemical behavior.
Below is a diagram of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value |
| CAS Number | 452972-08-6 |
| Molecular Formula | C₅H₅BBrNO₂ |
| Molecular Weight | 201.81 g/mol |
| Appearance | White to light orange to green powder |
| Melting Point | 132 °C (decomposes) |
| Purity | ≥ 98% (HPLC) |
| Storage Conditions | Store at 2 - 8 °C |
Spectroscopic Data
¹H NMR Spectral Data of 2-Bromopyridine
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.36 | d | H6 (α to N) |
| 7.56 | t | H4 (γ to N) |
| 7.49 | d | H5 (β to N) |
| 7.26 | t | H3 (β to N) |
Solvent: CDCl₃, Reference: TMS at 0 ppm
¹³C NMR Spectral Data of 2-Bromopyridine[1]
| Chemical Shift (ppm) | Assignment |
| 150.3 | C6 |
| 142.4 | C2 |
| 138.6 | C4 |
| 128.4 | C5 |
| 122.8 | C3 |
Solvent: CDCl₃
IR Spectral Data of 2-Bromopyridine
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3000 | C-H stretch (aromatic) |
| 1575-1550 | C=N stretch (in ring) |
| 1450-1420 | C=C stretch (in ring) |
| 1100-1000 | C-H in-plane bending |
| 780-740 | C-H out-of-plane bending |
| 650-550 | C-Br stretch |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of a pyridine boronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on established methods for analogous compounds and can be adapted for this compound.
Synthesis of Pyridine-3-boronic Acid from 3-Bromopyridine (Analogous Protocol)
This procedure details the synthesis of 3-pyridylboronic acid via a lithium-halogen exchange followed by quenching with a borate ester. This method can be adapted for the synthesis of this compound, likely starting from 2,3-dibromopyridine and carefully controlling the stoichiometry of the organolithium reagent to achieve selective monolithiation at the 3-position.
Materials:
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (2.5 M in hexanes)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (4 M)
-
Sodium hydroxide (3 M)
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous toluene and anhydrous THF.
-
Add 3-bromopyridine and triisopropyl borate to the solvent mixture.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via a syringe pump over 1 hour, maintaining the temperature below -70 °C.
-
Stir the reaction mixture for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding 4 M hydrochloric acid and stir for 30 minutes.
-
Adjust the pH of the aqueous layer to approximately 7.2 with 3 M sodium hydroxide.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling of a Halopyridine with a Pyridineboronic Acid (Analogous Protocol)
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a chloropyridine with a pyridineboronic acid. This can be adapted for the reaction of this compound with various aryl or heteroaryl halides.
Materials:
-
Aryl or heteroaryl halide (e.g., 4-iodoanisole)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Development: Inhibition of the NorA Efflux Pump
A significant area of interest for pyridineboronic acid derivatives is in combating antimicrobial resistance. One promising strategy is the inhibition of bacterial efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their efficacy. The NorA efflux pump in Staphylococcus aureus is a well-studied example, responsible for resistance to a broad range of antimicrobial agents, including fluoroquinolones.[1][2]
Derivatives of pyridine-3-boronic acid have been identified as potent inhibitors of the NorA efflux pump.[1] The boronic acid moiety is crucial for this inhibitory activity. By blocking the NorA pump, these compounds can restore the susceptibility of resistant bacterial strains to conventional antibiotics.
The diagram below illustrates the logical relationship of NorA efflux pump inhibition.
Caption: Mechanism of NorA efflux pump inhibition by pyridine-3-boronic acid derivatives.
This inhibitory action presents a compelling therapeutic strategy: co-administration of a NorA inhibitor with an existing antibiotic could rejuvenate the antibiotic's effectiveness against resistant strains of S. aureus. This highlights the significant potential of this compound and its derivatives in the development of novel antibacterial therapies.
Conclusion
This compound is a compound of considerable interest to the scientific community, particularly those engaged in organic synthesis and drug discovery. Its utility as a precursor in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of a wide array of complex molecules. The demonstrated potential of its derivatives to inhibit bacterial efflux pumps underscores its importance in addressing the critical challenge of antimicrobial resistance. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers, facilitating the exploration of this versatile molecule and its applications in the advancement of chemical and pharmaceutical sciences.
References
- 1. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 2-Bromopyridine-3-boronic Acid
For researchers, scientists, and professionals in drug development, the integrity of reagents is paramount to achieving reliable and reproducible results. 2-Bromopyridine-3-boronic acid is a versatile building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. However, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound, ensuring its effective use in research and development.
Stability Profile of this compound
Boronic acids as a class of compounds, and heteroaromatic boronic acids in particular, are known for their limited stability.[1] 2-Pyridyl boronic acids are notoriously unstable, which can impede their reactivity in Suzuki-Miyaura cross-coupling reactions.[2] The instability of these compounds can be attributed to several factors, including susceptibility to oxidation and protodeboronation, which are often accelerated by heat, base, or the presence of a palladium catalyst.[1]
While specific quantitative stability data for this compound is not extensively published, the general principles governing the stability of analogous compounds suggest that careful handling and storage are crucial to prevent degradation.
Primary Degradation Pathways
The primary degradation pathways for boronic acids include oxidation, protodeboronation, and the formation of cyclic anhydrides (boroxines).
-
Oxidative Degradation: Boronic acids can be susceptible to oxidation, especially at physiological pH, where reactive oxygen species can cleave the carbon-boron bond.[3][4] This process leads to the formation of the corresponding alcohol (a hydroxypyridine in this case), which can undergo further reactions.
-
Protodeboronation: This is a common decomposition pathway for arylboronic acids, where the boronic acid group is replaced by a hydrogen atom.[5] This process is often catalyzed by acid or base and can be accelerated by heat.[5] For this compound, this would result in the formation of 2-bromopyridine.
-
Trimerization to Boroxines: Boronic acids can readily dehydrate to form stable cyclic anhydrides known as boroxines.[6] While this is a reversible process, the presence of boroxines can affect the stoichiometry and reactivity of the reagent in subsequent reactions.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling
Proper storage and handling are critical to preserving the integrity of this compound. The following recommendations are compiled from safety data sheets of the compound and its analogs.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[7] Some suppliers recommend refrigeration (2-8°C).[8] | Reduces the rate of thermal decomposition and degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[9] | Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[7][9][10] | Prevents absorption of moisture (hygroscopic nature) and contamination. |
| Light | Store away from direct sunlight.[11] | Prevents potential light-induced degradation. |
Table 2: Handling and Incompatible Materials
| Aspect | Recommendation |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection.[12] Use in a well-ventilated area or under a chemical fume hood.[11] |
| Hygiene | Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[9] |
Experimental Protocol: Stability Assessment
To quantitatively assess the stability of a batch of this compound, a formal stability study can be conducted. The following is a generalized protocol.
Objective: To determine the degradation profile of this compound under various storage conditions over time.
Methodology:
-
Sample Preparation: A homogenous sample of this compound is divided into multiple aliquots in appropriate containers.
-
Storage Conditions: The aliquots are stored under a matrix of conditions, for example:
-
Refrigerated (2-8°C) under inert atmosphere.
-
Room temperature (~25°C) under inert atmosphere.
-
Room temperature (~25°C) exposed to air.
-
Elevated temperature (e.g., 40°C) under inert atmosphere (accelerated stability testing).
-
-
Time Points: Samples are pulled for analysis at predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for purity assessment. A standard of the material at T=0 is used for comparison. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify degradation products.
-
Data Analysis: The purity of the sample at each time point is determined and plotted against time for each storage condition to establish a degradation curve.
Caption: A generalized workflow for conducting a stability study on this compound.
Conclusion
The chemical integrity of this compound is critical for its successful application in synthesis. Due to its inherent potential for degradation through oxidation, protodeboronation, and boroxine formation, strict adherence to recommended storage and handling protocols is essential. Storing the compound in a cool, dry, and inert environment will significantly mitigate these degradation pathways. For applications requiring a high degree of purity and reproducibility, it is advisable to use fresh material or to verify the purity of older batches through analytical methods like HPLC or NMR. By understanding and controlling the factors that influence its stability, researchers can ensure the reliability of their synthetic endeavors.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Navigating the Solubility Landscape of 2-Bromopyridine-3-boronic acid: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 2-Bromopyridine-3-boronic acid, a critical building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of its solubility in various organic solvents, detailed experimental protocols for solubility determination, and a visualization of the underlying chemical principles.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates general principles, qualitative data from analogous compounds, and standardized experimental protocols to empower researchers in their laboratory practices.
Qualitative Solubility Profile
The solubility of this compound is dictated by the interplay of its polar pyridine ring, the hydrogen-bonding capable boronic acid moiety, and the hydrophobic bromo substituent. Based on the behavior of structurally similar compounds, a qualitative assessment of its solubility in common organic solvents can be inferred. For instance, 2-Bromopyridine-5-boronic acid is reported to be soluble in dichloromethane, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), with limited solubility in water[1]. Similarly, 2-Fluoropyridine-3-boronic acid is soluble in polar protic solvents like methanol and ethanol, and generally to moderately soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), DMF, and THF[2]. It exhibits poor solubility in nonpolar solvents like toluene and hexanes[2].
The following table summarizes the expected qualitative solubility of this compound based on these established principles and data from analogous compounds.
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Soluble to Moderately Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents, promoting dissolution. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF, Dichloromethane | Generally Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The overall high polarity of this compound limits its interaction and solubility in nonpolar environments. |
Note: This qualitative assessment is based on general chemical principles and data for similar compounds. Experimental verification is strongly recommended for specific applications.
Key Chemical Equilibria in Solution
The solubility of boronic acids is influenced by their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium between the monomeric boronic acid and the boroxine form can impact solubility measurements and the reactivity of the compound in solution.
Caption: Reversible equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride (boroxine).
Experimental Protocol for Solubility Determination: Shake-Flask Method
The following protocol outlines a standardized shake-flask method for determining the equilibrium solubility of this compound in a given organic solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (anhydrous, analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
2. Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Record the exact mass of the boronic acid added.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time to reach a constant concentration.
-
-
Sample Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to sediment.
-
For viscous solvents or fine suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid phase.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately weigh or dilute the filtered saturated solution to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectroscopy method.
-
-
Data Calculation:
-
Prepare a calibration curve of the analytical response versus known concentrations of this compound in the same solvent.
-
From the calibration curve, determine the concentration of the boronic acid in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for any dilutions. The solubility is typically expressed in mg/mL or mol/L.
-
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
References
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-Bromopyridine-3-boronic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromopyridine-3-boronic acid. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document presents predicted chemical shifts and coupling constants. These predictions are derived from the analysis of structurally related compounds, including 2-bromopyridine and various pyridineboronic acids. This guide also outlines a general experimental protocol for the acquisition of such NMR data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the boronic acid group. The predicted data is summarized in the table below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.80 - 7.95 | dd | J(H4,H5) ≈ 7.5, J(H4,H6) ≈ 1.8 |
| H-5 | 7.30 - 7.45 | dd | J(H5,H4) ≈ 7.5, J(H5,H6) ≈ 4.8 |
| H-6 | 8.45 - 8.60 | dd | J(H6,H5) ≈ 4.8, J(H6,H4) ≈ 1.8 |
| B(OH)₂ | 8.00 - 8.50 | br s | - |
Note: The chemical shift of the boronic acid protons is highly dependent on the solvent, concentration, and temperature and may exchange with residual water in the solvent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to show five distinct signals for the carbon atoms of the pyridine ring. The carbon attached to the bromine atom (C-2) is expected to be significantly downfield. The carbon atom bonded to the boronic acid group (C-3) will also have a characteristic chemical shift, though its signal may be broadened due to quadrupolar relaxation of the adjacent boron nucleus.[1]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 142.0 - 145.0 |
| C-3 | 125.0 - 130.0 (broad) |
| C-4 | 138.0 - 141.0 |
| C-5 | 123.0 - 126.0 |
| C-6 | 150.0 - 153.0 |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry vial.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 160 ppm.
-
Temperature: 298 K.
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a chemical compound.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
References
Crystal Structure Analysis of 2-Bromopyridine-3-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-Bromopyridine-3-boronic acid. This compound is a valuable building block in medicinal chemistry and materials science, and understanding its three-dimensional structure is crucial for rational drug design and the development of novel materials. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), this guide outlines the established experimental protocols and expected structural features based on the analysis of closely related compounds.
Introduction
This compound is a bifunctional molecule featuring a pyridine ring substituted with both a bromine atom and a boronic acid group. This unique arrangement makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl compounds. The crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and packing arrangements, which collectively influence the compound's physical and chemical properties.
Experimental Protocols
The determination of the crystal structure of this compound would typically involve the following key steps:
Synthesis and Crystallization
The synthesis of this compound can be achieved through a halogen-metal exchange reaction starting from 2,3-dibromopyridine, followed by borylation.
Synthesis Protocol:
-
Lithiation: 2,3-Dibromopyridine is dissolved in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C).
-
Halogen-Metal Exchange: A solution of n-butyllithium in hexanes is added dropwise to selectively replace one of the bromine atoms with lithium.
-
Borylation: The resulting lithiated intermediate is then treated with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester.
-
Hydrolysis: The reaction mixture is warmed to room temperature and hydrolyzed with an aqueous acid to yield this compound.
Crystallization Protocol:
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common techniques include:
-
Slow Evaporation: A saturated solution is left undisturbed in a loosely capped vial at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
X-ray Diffraction Data Collection
Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid.[1][2]
Data Collection Protocol:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential degradation.
-
The crystal is exposed to a monochromatic X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data are processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l).
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
Structure Solution and Refinement Protocol:
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Model Validation: The quality of the final structural model is assessed using various crystallographic metrics.
Data Presentation
While the specific crystallographic data for this compound is not available, the following tables present hypothetical but realistic data that would be expected from a successful crystal structure determination.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Hypothetical Value |
| Empirical formula | C₅H₅BBrNO₂ |
| Formula weight | 201.81 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.123(4) Å, α = 90° |
| b = 5.432(2) Å, β = 109.87(2)° | |
| c = 15.678(7) Å, γ = 90° | |
| Volume | 650.1(5) ų |
| Z | 4 |
| Density (calculated) | 2.064 Mg/m³ |
| Absorption coefficient | 6.543 mm⁻¹ |
| F(000) | 392 |
| Crystal size | 0.25 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 3.50 to 28.00° |
| Index ranges | -10 ≤ h ≤ 10, -7 ≤ k ≤ 7, -20 ≤ l ≤ 20 |
| Reflections collected | 6789 |
| Independent reflections | 1589 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1589 / 0 / 100 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R1 = 0.035, wR2 = 0.085 |
| R indices (all data) | R1 = 0.048, wR2 = 0.092 |
| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond | Length (Å) | Angle | Angle (°) |
| Br(1)-C(2) | 1.89(2) | N(1)-C(2)-C(3) | 122.5(2) |
| C(2)-N(1) | 1.34(3) | C(2)-C(3)-B(1) | 121.8(2) |
| C(3)-B(1) | 1.55(4) | C(4)-C(3)-B(1) | 118.5(2) |
| B(1)-O(1) | 1.37(3) | O(1)-B(1)-O(2) | 115.2(3) |
| B(1)-O(2) | 1.37(3) | C(3)-B(1)-O(1) | 122.4(3) |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical molecular structure of this compound.
References
An In-depth Technical Guide on the Electrophilic and Nucleophilic Character of 2-Bromopyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromopyridine-3-boronic acid is a versatile bifunctional reagent in modern organic synthesis, possessing both electrophilic and nucleophilic characteristics. This technical guide provides a comprehensive analysis of its dual reactivity, with a focus on its application in cross-coupling and substitution reactions. The inherent electronic properties of the substituted pyridine ring govern its utility as a synthon for the introduction of the 2-pyridyl-3-boronic acid moiety in the construction of complex molecules, particularly in the field of medicinal chemistry. This document outlines the fundamental principles of its reactivity, provides detailed experimental protocols for key transformations, and presents quantitative data to inform reaction optimization.
Core Concepts: Dual Reactivity of this compound
The chemical behavior of this compound is dictated by the interplay of its two functional groups on the electron-deficient pyridine ring. The bromine atom at the 2-position renders this carbon susceptible to nucleophilic attack, defining its electrophilic character . Conversely, the boronic acid group at the 3-position serves as a source of a nucleophilic carbon in palladium-catalyzed cross-coupling reactions, highlighting its nucleophilic character .
The pyridine nitrogen atom significantly influences the electronic distribution within the ring, withdrawing electron density and activating the ring towards nucleophilic substitution, particularly at the C2 and C6 positions. The bromine atom acts as a good leaving group in such reactions. The boronic acid group, while being a meta-director, does not significantly deactivate the ring towards these substitutions.
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid group, after activation with a base, participates in transmetalation with a palladium catalyst, effectively acting as a nucleophile to be coupled with various electrophiles.
Nucleophilic Character: Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it serves as the nucleophilic partner. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. It is important to note that yields can vary significantly based on the specific substrates, catalyst system, and reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |
| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 78 |
| 4 | 2-Bromothiophene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Electrophilic Character: Nucleophilic Aromatic Substitution (SNAr)
The C2 position of this compound is electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at this position, leading to the displacement of the bromide leaving group.
Reaction Mechanism and Logical Relationships
The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Quantitative Data for Nucleophilic Aromatic Substitution
The following table provides representative yields for the SNAr of this compound with various nucleophiles. Reaction conditions can be tailored to the specific nucleophile used.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMSO | 120 | 24 | 75 |
| 2 | Sodium methoxide | - | Methanol | 65 | 12 | 88 |
| 3 | Aniline | NaH | THF | 80 | 18 | 65 |
| 4 | Thiophenol | Cs₂CO₃ | DMF | 100 | 16 | 82 |
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., piperidine, 1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Polar aprotic solvent (e.g., DMSO or DMF)
-
Sealed reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a sealed reaction vessel, combine this compound, the amine, and the base.
-
Add the polar aprotic solvent.
-
Seal the vessel and heat the mixture to the desired temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the aminated product.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its dual electrophilic and nucleophilic nature allows for its participation in a variety of powerful bond-forming reactions. By understanding the underlying principles of its reactivity and utilizing optimized experimental protocols, researchers can effectively employ this reagent in the development of novel pharmaceuticals and functional materials. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the synthetic potential of this compound.
Theoretical Calculations on 2-Bromopyridine-3-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the theoretical and computational investigation of 2-Bromopyridine-3-boronic acid. While specific comprehensive theoretical studies on this molecule are not extensively published, this document outlines the standard methodologies and expected outcomes from such an analysis, drawing parallels from computational work on analogous pyridine and boronic acid derivatives. This guide is intended to serve as a blueprint for researchers undertaking theoretical calculations to elucidate the structural, electronic, and reactive properties of this compound, a compound of interest in synthetic chemistry and drug discovery.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds.[1][2] Understanding its molecular properties through theoretical calculations can provide deep insights into its stability, reactivity, and spectroscopic characteristics. Computational methods, especially Density Functional Theory (DFT), are powerful tools for modeling molecular geometries, vibrational frequencies, and electronic properties, which can complement and guide experimental work.[3][4]
This guide details a typical workflow for a computational study on this molecule, presents the expected data in a structured format, and visualizes the process.
Computational Methodology
A robust theoretical study of this compound would typically employ Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.
Experimental Protocols / Computational Workflow:
-
Structure Optimization: The initial step involves building the 3D structure of this compound. This structure is then optimized to find its lowest energy conformation. A common and effective functional for this purpose is B3LYP, paired with a sufficiently large basis set like 6-311++G(d,p) to accurately describe the electronic structure of a molecule containing bromine and boron.[3][5]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data for structural validation.[3]
-
Electronic Property Analysis: Key electronic properties are then calculated. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.[1]
-
Solvation Effects: To simulate a more realistic chemical environment, calculations can be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to understand how the molecule's properties might change in solution.
Data Presentation: Predicted Molecular Properties
The following tables summarize the types of quantitative data that would be generated from the computational workflow described above. Note: The values presented are representative and hypothetical, as a specific published study with this data was not identified.
Table 1: Optimized Geometric Parameters (Representative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C(2)-Br | 1.89 Å |
| C(3)-B | 1.55 Å | |
| B-O(1) | 1.37 Å | |
| B-O(2) | 1.37 Å | |
| C(2)-C(3) | 1.41 Å | |
| C(3)-C(4) | 1.40 Å | |
| Bond Angles | N(1)-C(2)-C(3) | 121.5° |
| C(2)-C(3)-B | 125.0° | |
| O(1)-B-O(2) | 118.0° |
Table 2: Calculated Vibrational Frequencies (Representative)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(O-H) | ~3450 | B-O-H stretch |
| ν(C=N) | ~1600 | Pyridine ring stretch |
| ν(B-O) | ~1340 | B-O stretch[3] |
| ν(C-Br) | ~650 | C-Br stretch[3] |
Table 3: Frontier Molecular Orbital (FMO) Properties (Representative)
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
Mandatory Visualizations
The following diagrams illustrate the logical workflow and conceptual relationships in the theoretical study of this compound.
Caption: Workflow for theoretical calculations on a molecule.
Caption: Relationship between molecular properties and derived insights.
Conclusion
Theoretical calculations provide an indispensable framework for understanding the intrinsic properties of this compound. By employing established DFT methods, researchers can predict its geometry, vibrational spectra, and electronic characteristics with high accuracy. This data is crucial for rationalizing its behavior in chemical reactions, aiding in the design of new synthetic pathways, and supporting the development of novel pharmaceuticals. The workflow and data structures presented in this guide offer a standardized approach for conducting and reporting such valuable computational research.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid | 1688675-75-3 | Benchchem [benchchem.com]
- 4. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products | MDPI [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for 2-Bromopyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-bromopyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in medicinal chemistry and materials science. The following sections detail reaction protocols, present quantitative data from related systems to illustrate potential outcomes, and discuss the application of the resulting products in drug discovery.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid) and an organohalide.[1] This palladium-catalyzed reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of starting materials.[1] The use of this compound allows for the introduction of a functionalized pyridine ring, a common motif in biologically active molecules.
Data Presentation: Suzuki-Miyaura Coupling of Pyridine Derivatives
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively documented in readily available literature, the following tables present data for closely related systems to provide insights into expected reactivity and yields.
Disclaimer: The following data is for the Suzuki-Miyaura coupling of 2-bromopyridine with various aryl boronic acids and other substituted pyridylboronic acids. These results are intended to be illustrative of the potential scope and efficiency of the Suzuki-Miyaura reaction involving pyridine-based substrates. Actual yields with this compound may vary.
Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Aryl Boronic Acids
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylpyridine | 95 |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)pyridine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 89 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)pyridine | 85 |
| 5 | 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)pyridine | 78 |
Reaction Conditions: 2-Bromopyridine (1.0 mmol), Aryl boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 mmol), in an aqueous solvent system.
Table 2: Suzuki-Miyaura Coupling of Various Pyridylboronic Acids with Aryl Halides
| Entry | Pyridylboronic Acid Derivative | Coupling Partner | Product | Yield (%) |
| 1 | 2-Pyridylboronic acid | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)pyridine | 88 |
| 2 | 3-Pyridylboronic acid | 1-Bromo-4-methoxybenzene | 3-(4-Methoxyphenyl)pyridine | 91 |
| 3 | 4-Pyridylboronic acid | 1-Bromo-3-methylbenzene | 4-(3-Methylphenyl)pyridine | 85 |
| 4 | 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | 2-Chloro-5-(pyridin-2-yl)pyridine | Moderate-Good |
| 5 | 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | 2-Methoxy-5-(thiophen-2-yl)pyridine | Moderate-Good |
Reaction conditions are variable and depend on the specific substrates and catalyst system used.[2]
Experimental Protocols
The following are generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction with a pyridylboronic acid. These should be optimized for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an aryl or heteroaryl halide.[2]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as the general protocol.
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.
-
Add the degassed solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction to the desired temperature (e.g., 100-150 °C) for a set time (e.g., 10-30 minutes).
-
After cooling, work up and purify the product as described in the general protocol.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Synthesis of PARP Inhibitor Scaffolds
Substituted pyridines are key pharmacophores in many approved drugs and clinical candidates. One notable application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted cancer therapies. The biarylpyridine core of many PARP inhibitors can be synthesized using Suzuki-Miyaura cross-coupling reactions.
Signaling Pathway Context: PARP Inhibition in Cancer Therapy
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Conclusion
This compound is a valuable reagent for the synthesis of substituted pyridines via the Suzuki-Miyaura cross-coupling reaction. While specific, comprehensive data for this particular reagent is emerging, the general protocols and trends observed for related pyridyl boronic acids provide a strong foundation for its application in research and development. The resulting biarylpyridine structures are of significant interest, particularly in the design of targeted therapeutics such as PARP inhibitors. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryls using 2-Bromopyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of biaryls using 2-Bromopyridine-3-boronic acid as a key building block. The presence of both a bromo substituent and a boronic acid group on the same pyridine ring offers unique opportunities for sequential and site-selective cross-coupling reactions, enabling the synthesis of complex molecular architectures.
The coupling of pyridylboronic acids can be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to deactivation, and the susceptibility of the boronic acid to protodeboronation.[2][3] Therefore, careful optimization of the catalytic system, including the choice of palladium precursor, ligand, base, and solvent, is crucial for achieving high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of various aryl halides with pyridylboronic acids, providing a reference for expected outcomes when using this compound. The optimal conditions may vary depending on the specific aryl halide used.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 18 | 80-90 |
| 3 | 2-Bromothiophene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 12 | 75-85 |
| 4 | 3-Chloropyridine | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 70-80 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of an Aryl Halide with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating system
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), the chosen base (2.0-3.0 eq.), the palladium catalyst (1-5 mol%), and the ligand (if applicable).
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Bipyridine Derivatives Using 2-Bromopyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Bromopyridine-3-boronic acid in the synthesis of bipyridine derivatives, primarily through the Suzuki-Miyaura cross-coupling reaction. Bipyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and functional materials.[1][2] This document outlines the reaction principles, provides detailed experimental protocols, and presents quantitative data from analogous reactions to guide the successful synthesis and application of these important compounds.
Introduction to Bipyridine Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[1] It is widely employed in the pharmaceutical industry for synthesizing biaryl and heteroaryl compounds. The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.
The synthesis of bipyridine derivatives using this method is a common strategy. However, the use of pyridylboronic acids, particularly 2-substituted pyridylboronic acids, can present challenges. These reagents are known for their instability and propensity to undergo protodeboronation, where the boronic acid group is lost, leading to reduced yields of the desired bipyridine product.[1] Despite these challenges, the Suzuki-Miyaura coupling remains a preferred method due to its functional group tolerance and generally mild reaction conditions.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or heteroaryl halide) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species. This species then transfers its organic group (in this case, the 2-bromo-3-pyridyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the bipyridine product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Experimental Protocols
While specific literature on the use of this compound as the boronic acid partner is limited, the following protocols for similar pyridylboronic acids can be adapted. Optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate combination.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a range of aryl and heteroaryl halides.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl/Heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF), often with water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bipyridine derivative.
Quantitative Data and Performance
The following tables summarize representative yields for Suzuki-Miyaura couplings of various pyridylboronic acids and halopyridines, providing an indication of expected performance.
Table 1: Suzuki-Miyaura Coupling of Pyridylboronic Acids with Bromopyridines
| Entry | Pyridylboronic Acid | Bromopyridine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (10) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 50-65[1] |
| 2 | 3-Pyridineboronic acid pinacol ester | 2-Bromopyridine | Cyclopalladated ferrocenylimine (1) | K₂CO₃ | Dioxane | 100 | 12 | >90[1] |
| 3 | 2-Pyridineboronic acid N-phenyldiethanolamine ester | 2-Bromopyridine | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | Toluene | 100 | 16 | ~80[1] |
Table 2: Suzuki-Miyaura Coupling of 2-Halopyridines with Arylboronic Acids
| Entry | Halopyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ | iPrOH/H₂O | 80 | 0.5 | 95[3] |
| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ | iPrOH/H₂O | 80 | 0.5 | 98[3] |
Applications in Drug Development
Bipyridine derivatives are key structural motifs in a wide range of pharmaceutical agents due to their ability to act as ligands for various biological targets. The development of efficient synthetic routes to novel bipyridine structures is therefore of great importance in drug discovery.
For instance, the bipyridine core is found in compounds with applications as:
-
Enzyme Inhibitors: The bipyridine scaffold can chelate metal ions in the active sites of metalloenzymes.
-
Receptor Ligands: The rigid, planar structure of bipyridines allows for specific interactions with receptor binding pockets.
-
Intercalating Agents: Bipyridine derivatives can intercalate into DNA, leading to cytotoxic effects that can be harnessed for anticancer therapies.
The ability to readily synthesize a variety of substituted bipyridines using reagents like this compound allows for the exploration of structure-activity relationships and the optimization of lead compounds in drug development programs.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Protodeboronation: The boronic acid is unstable under the reaction conditions. | Use the corresponding pinacol ester or MIDA boronate of this compound. Run the reaction under strictly anhydrous conditions and at the lowest effective temperature. |
| Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst. | Use bulky, electron-rich phosphine ligands such as XPhos or SPhos to shield the metal center. | |
| Formation of Homocoupling Byproducts | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. |
| Incomplete Conversion | Inefficient Transmetalation: The base may not be optimal for forming the active boronate species. | Try alternative bases such as Cs₂CO₃ or K₃PO₄, which can have better solubility and basicity in the reaction medium. |
References
Application Notes: 2-Bromopyridine-3-boronic Acid as a Versatile Building Block in the Synthesis of Pharmaceutical Intermediates
Introduction
2-Bromopyridine-3-boronic acid is a key building block for medicinal chemists and drug development professionals, enabling the efficient synthesis of complex pharmaceutical intermediates. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction allows for the strategic introduction of a 2-bromopyridine moiety, which can be a crucial pharmacophore or a handle for further synthetic transformations. The presence of both a bromine atom and a boronic acid group on the same pyridine ring offers unique opportunities for sequential, site-selective cross-coupling reactions, further enhancing its value in the construction of diverse molecular architectures.
This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this compound for the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase and PARP inhibitors.
Featured Applications
Synthesis of Kinase Inhibitor Scaffolds
Substituted pyridines are prevalent structural motifs in a wide range of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. This compound is an excellent reagent for the synthesis of biaryl and heteroaryl pyridine structures that form the core of many kinase inhibitors.
Example: Synthesis of a Pyrazolopyridine Intermediate
A key synthetic strategy towards certain kinase inhibitors involves the coupling of a pyrazole moiety to a pyridine ring. The following section details a representative protocol for the Suzuki-Miyaura coupling of this compound with a protected bromopyrazole to yield a key intermediate.
Synthesis of PARP Inhibitor Precursors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Many PARP inhibitors feature a complex aromatic core. While direct protocols for the use of this compound in the synthesis of approved PARP inhibitors like Niraparib are not prominently described in the literature (which often favor other pyridine boronic acid isomers or halo-pyridines), its structural motifs are highly relevant. The following protocol describes a general method for the coupling of this compound with an aniline derivative, a common structural element in PARP inhibitors and other biologically active molecules.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., a bromopyrazole or a bromoaniline derivative)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (typically 1-5 mol%). If a solid ligand is used, it is added at this stage.
-
Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Synthesis of 3-(3-Aminophenyl)-2-bromopyridine
This protocol provides a specific example of the Suzuki-Miyaura coupling of this compound with 3-bromoaniline, yielding a substituted aminobiphenyl derivative that can serve as a precursor for various pharmaceutical compounds.
Reaction Scheme:
Materials:
-
This compound (1.2 equiv.)
-
3-Bromoaniline (1.0 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv.)
-
Toluene/Ethanol/Water (4:1:1) solvent mixture
-
Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve 3-bromoaniline (1.0 mmol) in the toluene/ethanol/water mixture (10 mL).
-
Add this compound (1.2 mmol) and sodium carbonate (2.0 mmol) to the solution.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(3-aminophenyl)-2-bromopyridine.
Data Presentation
The following tables summarize representative data for Suzuki-Miyaura coupling reactions involving this compound and related compounds, showcasing the versatility and efficiency of this building block.
Table 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Arylboronic Acids
| Entry | Halopyridine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | i-PrOH/H₂O | 80 | 0.5 | 95 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | i-PrOH/H₂O | 80 | 0.5 | 92 |
| 3 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4 | 2-Bromopyridine | 3-Aminophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 88 |
Note: This table presents data for related reactions to provide a general understanding of the reactivity. Yields are highly substrate and condition dependent.
Table 2: Synthesis of a Niraparib Intermediate Analogue
| Parameter | Method A: 2-Chloropyridine-3-boronic acid | Method B: 3-Bromopyridine |
| Reaction Type | Rhodium-catalyzed Asymmetric Suzuki-Miyaura | Palladium-catalyzed Suzuki-Miyaura |
| Key Reagents | 2-Chloropyridine-3-boronic acid, Aryl Grignard Reagent | 3-Bromopyridine, Phenylboronic acid |
| Catalyst | [Rh(cod)Cl]₂ / Chiral Ligand | Pd(PPh₃)₄ or similar Pd catalyst |
| Reported Yield | ~85-95% | ~70-90% |
| Reaction Time | 12-24 hours | 8-16 hours |
| Reaction Temperature | 40-60 °C | 80-110 °C |
| Key Advantages | High enantioselectivity, Milder reaction conditions | Readily available starting materials |
| Key Disadvantages | Potentially higher cost of Rh catalyst and ligand | May require higher temperatures |
Data adapted from a comparative guide on a Niraparib intermediate synthesis.[1]
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by pharmaceuticals derived from intermediates synthesized using pyridine-based building blocks.
Caption: ALK/ROS1 Signaling Pathway and Inhibition by Lorlatinib.[2][3][4][5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Base excision repair defects invoke hypersensitivity to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Applications of 2-Bromopyridine-3-boronic Acid in Medicinal Chemistry and Drug Discovery
Application Note & Protocol
Introduction
2-Bromopyridine-3-boronic acid is a versatile and valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a bromine atom and a boronic acid group on a pyridine scaffold, make it a highly useful reagent for the synthesis of complex heterocyclic molecules. The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The boronic acid functionality allows for the facile formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The bromine atom provides an additional handle for further chemical modifications, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies.
This document provides detailed application notes on the use of this compound in the synthesis of biologically active compounds, with a focus on its application in the development of kinase inhibitors. It also includes a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction.
Key Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various classes of therapeutic agents. Its application spans across multiple disease areas, primarily driven by the prevalence of the substituted pyridine core in bioactive molecules.
Synthesis of Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology and immunology. The pyridine scaffold is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors. This compound is an excellent starting material for the synthesis of 2,3-disubstituted pyridine derivatives that can be elaborated into potent and selective kinase inhibitors.
For instance, this building block can be utilized in the synthesis of inhibitors for key kinases in inflammatory and oncogenic signaling pathways, such as Janus kinases (JAKs) and Interleukin-1 receptor-associated kinase 4 (IRAK4). The general strategy involves a Suzuki-Miyaura coupling of this compound with a suitable heterocyclic partner, followed by further functionalization of the bromine atom.
Elaboration of Complex Heterocyclic Scaffolds
The dual reactivity of this compound allows for sequential cross-coupling reactions. The boronic acid can first be coupled with an aryl or heteroaryl halide. Subsequently, the bromine atom on the pyridine ring can be subjected to another cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira coupling) to introduce a second point of diversity. This stepwise approach is highly valuable for the construction of complex, three-dimensional molecules often required for high-affinity and selective binding to protein targets.
Featured Application: Synthesis of a Pyridine-Pyrazole Scaffold for Kinase Inhibition
A common strategy in kinase inhibitor design is the coupling of a pyridine core with a pyrazole moiety. This combination can effectively target the hinge region of the kinase ATP-binding site. The following sections detail the synthesis and potential biological relevance of a 3-(1H-pyrazol-4-yl)-2-aminopyridine scaffold, which can be accessed using this compound.
Signaling Pathway of Downstream Targets
While specific inhibitors synthesized directly from this compound are not extensively documented in publicly available literature with detailed signaling pathway diagrams, the resulting scaffolds are known to target key signaling nodes. For example, substituted pyridinyl-pyrazole cores are components of inhibitors targeting the JAK-STAT and IRAK4 signaling pathways, which are crucial in immune regulation and inflammation.[1][2][3][]
The JAK-STAT signaling cascade is initiated by cytokine binding to their receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[][5]
Quantitative Data
The following table summarizes the biological activity of representative kinase inhibitors with scaffolds that can be synthesized using this compound as a key starting material. It is important to note that the specific inhibitory activities of compounds derived from this compound would require experimental determination.
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| 5-Aryl-2,4-diaminopyrimidine | IRAK4 | 5-50 | [1] |
| Pyrrolopyridazine-3-carboxamide | JAK1/JAK3 | 10-100 | [5] |
| Imidazo[1,2-a]pyridine | Nek2 | 38 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with a Heteroaryl Halide
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic heteroaryl bromide. The reaction conditions may require optimization depending on the specific substrate.
Materials:
-
This compound
-
Heteroaryl bromide (e.g., 4-bromo-1H-pyrazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water as a co-solvent)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.2 equivalents), the heteroaryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Microwave Irradiation: If using a microwave reactor, seal the vial and irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Conclusion
This compound is a highly valuable reagent in medicinal chemistry, offering a straightforward entry point to a diverse range of complex heterocyclic compounds. Its utility in the synthesis of kinase inhibitors and other biologically active molecules makes it an important tool for drug discovery and development professionals. The Suzuki-Miyaura coupling protocol provided herein serves as a robust starting point for the synthesis of novel compounds for biological evaluation.
References
- 1. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and clinical application of small-molecule inhibitors of Janus kinase [ouci.dntb.gov.ua]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 2-Bromopyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides a detailed protocol for the Suzuki coupling of 2-Bromopyridine-3-boronic acid with various aryl halides. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures, as the resulting 3-arylpyridine scaffold is a key component in many biologically active molecules.
The presence of the pyridine nitrogen atom can sometimes complicate the catalytic cycle by coordinating to the palladium catalyst. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. These notes provide a general framework and specific examples to guide researchers in successfully employing this compound in their synthetic endeavors.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a general experimental procedure for the Suzuki coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the substrate.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or equivalent)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and purification (e.g., ethyl acetate, hexanes, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if required, 2-10 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-arylpyridine product.
Experimental Workflow Diagram
Caption: A general experimental workflow for the Suzuki coupling reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative, albeit generalized, conditions for the Suzuki coupling of this compound with a variety of aryl bromides. These conditions are based on established protocols for similar pyridine systems and should serve as a starting point for optimization.[1][2]
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | PPh₃ (6) | K₂CO₃ (2.5) | 1,4-Dioxane | 100 | 16 | 88 |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.0) | DMF/H₂O (4:1) | 90 | 18 | 92 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 110 | 12 | 80 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ (3.0) | Toluene | 110 | 24 | 75 |
| 6 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.0) | DMF | 100 | 16 | 78 |
Note: The yields presented in this table are illustrative and may vary depending on the specific reaction scale and purification procedure. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time is recommended for each specific substrate.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst deactivation and protodeboronation.
-
Screen different palladium catalysts, ligands, and bases. Bulky, electron-rich phosphine ligands like SPhos can be effective for challenging couplings.
-
Increase the reaction temperature or time.
-
Verify the quality of the this compound, as boronic acids can degrade over time.
-
-
Byproduct Formation:
-
Homocoupling of the boronic acid can occur in the presence of oxygen. Ensure a strictly inert atmosphere.
-
Protodeboronation (replacement of the boronic acid group with a hydrogen) can be minimized by using anhydrous conditions or by using boronate esters, which are more stable.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a valuable synthetic tool for accessing functionalized 3-arylpyridine derivatives. Careful consideration and optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, are essential for achieving high yields and purity. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this important transformation in their synthetic programs.
References
Application Notes and Protocols for Suzuki Reactions with 2-Bromopyridine-3-boronic Acid
Abstract
This document provides detailed application notes and experimental protocols for the selection of ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 2-bromopyridine-3-boronic acid. Due to the inherent challenges associated with the Suzuki coupling of pyridine derivatives, such as catalyst inhibition and competing side reactions, the judicious selection of the ligand is paramount for achieving high yields and reaction efficiency. These notes summarize the performance of various phosphine and N-heterocyclic carbene (NHC) ligands in analogous systems, offering a guide for researchers, scientists, and drug development professionals. Detailed experimental protocols and visualizations are provided to facilitate the successful execution of these critical synthetic transformations.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions. The synthesis of biaryl and heteroaryl compounds is of particular importance in the pharmaceutical industry, where these motifs are prevalent in a vast array of therapeutic agents.
The coupling of substrates containing a pyridine ring, such as this compound, presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of inactive complexes. Furthermore, pyridylboronic acids are often susceptible to protodeboronation, a side reaction that reduces the yield of the desired product. The selection of an appropriate ligand is crucial to mitigate these issues by stabilizing the active catalytic species, promoting the key steps of the catalytic cycle, and sterically shielding the palladium center from inhibitory interactions with the pyridine nitrogen.
This application note provides a comparative overview of ligand classes and specific ligands for the Suzuki coupling of this compound with various aryl halides, based on data from analogous reactions in the scientific literature.
Ligand Selection and Performance
The choice of ligand significantly impacts the outcome of the Suzuki coupling of this compound. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have demonstrated superior performance in couplings involving heteroaryl substrates compared to less sterically demanding and electron-rich ligands like triphenylphosphine (PPh₃).
Key Ligand Classes:
-
Buchwald Ligands (Biaryl Phosphines): This class of ligands, developed by Stephen Buchwald and his group, is characterized by a biaryl backbone and bulky, electron-donating phosphine moieties. Ligands such as SPhos, XPhos, and RuPhos are highly effective for the coupling of heteroaryl halides and boronic acids.[1] Their steric bulk is thought to facilitate the reductive elimination step and prevent the formation of inactive dimeric palladium species.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form highly stable complexes with palladium. They are particularly effective in the coupling of unreactive aryl chlorides and can be advantageous in preventing catalyst decomposition at high temperatures.
-
Ferrocenyl Phosphines: Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are also widely used and have shown efficacy in a range of Suzuki couplings, including those with heteroaryl substrates.[2][3]
The following tables summarize the performance of various ligands in Suzuki couplings of substrates analogous to this compound.
Table 1: Ligand Performance in the Suzuki Coupling of 2-Chloropyridines with Arylboronic Acids
| Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Yield (%) of 2-Arylpyridine | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High to Excellent | [4] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | High | [1] |
| Pd(PEPPSI)-IPr (NHC Ligand) | K₂CO₃ | t-AmylOH | 100 | High | [5] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | Moderate to Good | [2] |
Table 2: Ligand Performance in the Suzuki Coupling of Pyridylboronic Acids with Aryl Halides
| Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Yield (%) of Arylpyridine | Reference |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | Good to Excellent | [2][3] |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | n-Butanol | 100 | High | [2] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | [1] |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 | Moderate | [6] |
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and reaction scales. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand
This protocol is adapted for challenging heteroaryl couplings and employs a bulky, electron-rich phosphine ligand.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the boronic acid)
-
Degassed water (10% v/v of toluene)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl halide, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling using a Ferrocenyl Ligand
This protocol utilizes a commonly available and effective catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution with respect to the boronic acid)
-
Degassed water (25% v/v of dioxane)
Procedure:
-
In a Schlenk tube, combine this compound, the aryl halide, Pd(dppf)Cl₂·CH₂Cl₂, and Na₂CO₃.
-
Purge the tube with an inert gas for 10-15 minutes.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the mixture to 90 °C in an oil bath.
-
Stir the reaction for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Ligand Screening
A systematic approach is recommended when screening ligands for a new Suzuki coupling reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Cross-Coupling of 2-Bromopyridine-3-boronic Acid: A Guide to Base and Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the Suzuki-Miyaura cross-coupling reactions of 2-Bromopyridine-3-boronic acid with a focus on the critical roles of bases and solvents. The following protocols and data are intended to serve as a starting point for reaction development and to facilitate the synthesis of novel biaryl and heteroaryl compounds for applications in pharmaceutical and materials science.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide. This compound is a valuable bifunctional building block. In the context of this document, we will focus on its role as the organoboron nucleophile, coupling with various aryl halides. The pyridine nitrogen, however, can introduce challenges, including catalyst inhibition. Therefore, the careful selection of a suitable base and solvent system is paramount for achieving high reaction efficiency and yields.
The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle. The solvent system must not only solubilize the reactants and catalyst but also influence the reaction kinetics and the stability of the catalytic species.
Data Presentation: Base and Solvent Effects
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base (Equivalents) | Solvent System | Catalyst System | Substrates | Yield (%) | Reference |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd(OAc)₂ / PPh₃ | 2-Bromopyridine + Arylboronic acid | Moderate to Good | General observation from multiple sources |
| 2 | K₃PO₄ (2.0 - 3.0) | Toluene/H₂O (10:1) | Pd(OAc)₂ / SPhos | 2-Halopyridine + Arylboronic acid | Good to Excellent | [1] |
| 3 | Cs₂CO₃ (2.0 - 3.0) | Dioxane | Pd₂(dba)₃ / Ligand | 2-Pyridylboronate + Aryl bromide | Superior | [2] |
| 4 | KF (3.0) | Dioxane | Pd₂(dba)₃ / Ligand | 2-Pyridylboronate + Aryl bromide | Good | [2] |
| 5 | Na₂CO₃ (2.0) | DME/H₂O (10:1) | Pd(PPh₃)₂Cl₂ | 2-Chloropyridine-3-boronic acid + Aryl halide | Moderate | [3] |
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
| Entry | Solvent System | Base | Catalyst System | Substrates | Yield (%) | Reference |
| 1 | Dioxane/H₂O (4:1) | K₂CO₃ | Pd(OAc)₂ / PPh₃ | 2-Bromopyridine + Arylboronic acid | Good | General observation from multiple sources |
| 2 | Toluene/H₂O (10:1) | K₃PO₄ | Pd(OAc)₂ / SPhos | 2-Halopyridine + Arylboronic acid | High | [1] |
| 3 | DME/H₂O | K₂CO₃ | Pd(PPh₃)₄ | Halopurines + Boronic acids | Good to Excellent | [4] |
| 4 | n-Propanol | K₂CO₃ | Pd(OAc)₂ | Aryl halide + Arylboronic acid | Good | [5] |
| 5 | DMF/H₂O (10:1) | Na₂CO₃ | Pd(PPh₃)₂Cl₂ | 2-Chloropyridine-3-boronic acid + Aryl halide | Moderate | [3] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂, 2 mol%)
-
Ligand (if using Pd(OAc)₂, e.g., PPh₃ or SPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 10:1, 5-10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide, this compound, the chosen base, the palladium catalyst, and ligand (if applicable).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aryl halide, this compound, base, and palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
Workup and Purification: After cooling, work up the reaction as described in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of Substituted Pyridines via 2-Bromopyridine-3-boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted pyridines utilizing 2-bromopyridine-3-boronic acid. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2] Substituted pyridines are crucial structural motifs in a vast array of pharmaceuticals and agrochemicals, making efficient and versatile synthetic routes to these compounds highly valuable.[1][3][4]
Introduction
This compound is a versatile building block for introducing a pyridine moiety into complex organic molecules. Its application in the Suzuki-Miyaura cross-coupling reaction allows for the straightforward synthesis of 3-aryl or 3-heteroarylpyridines.[1] These structures are key components in numerous biologically active compounds.[3][5][6][7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and generally good to excellent yields.[3]
Applications in Medicinal Chemistry and Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous approved drugs and natural products. The synthesis of substituted pyridines using this compound is therefore of significant interest to the pharmaceutical industry.
A notable application is in the synthesis of key intermediates for targeted cancer therapies. For instance, the core of Niraparib, a PARP (poly(ADP-ribose) polymerase) inhibitor, contains a 3-substituted piperidine derived from a pyridine precursor.[8] The synthesis of such biarylpyridine linkages can be efficiently achieved through Suzuki-Miyaura coupling.[8] Boronic acids, in general, are recognized for their role in medicinal chemistry, with compounds like the proteasome inhibitor Bortezomib highlighting their therapeutic potential.[5] The introduction of a boronic acid group can favorably modify the physicochemical and pharmacokinetic properties of bioactive molecules.[6]
Reaction Scheme and Mechanism
The Suzuki-Miyaura reaction couples an organoboron compound (in this case, this compound, though the bromo-substituent acts as the halide coupling partner and the boronic acid on another molecule would be the typical nucleophile. The prompt implies using the boronic acid as the pyridine source, coupling with another aryl halide) with an organic halide in the presence of a palladium catalyst and a base.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Application of 2-Bromopyridine-3-boronic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopyridine-3-boronic acid is a versatile and valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction enables the efficient construction of complex biaryl and heteroaryl scaffolds that are often central to the structure of potent and selective kinase inhibitors. The pyridine moiety itself is a privileged structure in drug discovery, known to form key hydrogen bond interactions within the ATP-binding site of many kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of kinase inhibitors: Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors and Aurora Kinase inhibitors.
Featured Applications
Synthesis of CSF-1R Inhibitors: Pexidartinib
Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various cancers, where it promotes the formation of tumor-associated macrophages (TAMs) that contribute to an immunosuppressive tumor microenvironment.[2] Pexidartinib (PLX3397) is a potent and selective CSF-1R inhibitor approved for the treatment of tenosynovial giant cell tumor.[3] The synthesis of pexidartinib and its analogs can be achieved through a convergent route where a key step involves the formation of a pyridine-containing biaryl scaffold, for which this compound is a suitable coupling partner.
| Compound | Target Kinase(s) | IC50 (nM) | Cellular Activity/Notes |
| Pexidartinib (PLX3397) | CSF-1R | 13 - 20 | Approved for tenosynovial giant cell tumors.[4][5] |
| c-Kit | 10 - 27 | Also shows activity against related kinases.[4][5] | |
| FLT3 | 160 | ||
| Edicotinib (JNJ-40346527) | CSF-1R | 3.2 | Better selectivity profile for CSF-1R over pexidartinib.[4] |
| c-Kit | 20 | ||
| FLT3 | 190 | ||
| Sotuletinib (BLZ945) | CSF-1R | 1 | Over 1000-fold selectivity for CSF-1R relative to other closely related tyrosine kinases.[4] |
| ARRY-382 | CSF-1R | 9 | Orally available selective CSF-1R inhibitor.[4] |
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a suitable aryl halide with this compound to form a key intermediate for pexidartinib analogs.
Materials:
-
Aryl Halide (e.g., a substituted brominated core scaffold) (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[6] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[6] The development of potent Aurora kinase inhibitors often involves the synthesis of heterocyclic scaffolds, and the Suzuki-Miyaura coupling with reagents like this compound is a viable strategy to introduce the pyridine moiety, which can enhance binding affinity and selectivity.
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 11j | Aurora A | 7.1 | [7] |
| Compound 22 | Aurora A | 9.3 | [8] |
| Aurora B | 2.8 | [8] | |
| Lead Compound 13 | Aurora A | < 200 | [9] |
Note: The compounds listed are representative Aurora kinase inhibitors and may not be synthesized directly from this compound, but illustrate the potency of inhibitors with similar structural motifs.
This protocol outlines a general procedure for the rapid, microwave-assisted palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloro-pyrimidine scaffold with this compound.[10]
Materials:
-
Chloro-pyrimidine scaffold (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, combine the chloro-pyrimidine scaffold, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a key reagent for the synthesis of kinase inhibitors, enabling the efficient incorporation of a pyridine moiety through Suzuki-Miyaura cross-coupling reactions. This approach provides a robust and versatile method for accessing complex molecular architectures required for potent and selective kinase inhibition. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of novel therapeutics targeting kinases such as CSF-1R and the Aurora kinase family.
References
- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
preventing protodeboronation of 2-Bromopyridine-3-boronic acid
Welcome to the technical support center for 2-Bromopyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here you will find answers to frequently asked questions and detailed guides to prevent the common issue of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this leads to the formation of 2-bromopyridine, consuming your starting material and reducing the yield of your desired cross-coupled product. This reaction is particularly prevalent for heteroaromatic boronic acids, especially those with a nitrogen atom in the 2-position, due to the formation of a reactive zwitterionic intermediate under neutral pH conditions.[1]
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
pH: Neutral pH is known to facilitate rapid protodeboronation of 2-pyridyl boronic acids. Both acidic and basic conditions can help to minimize this by shifting the equilibrium away from the reactive zwitterionic species.[1]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[2]
-
Base: While a base is necessary for the Suzuki-Miyaura coupling, strong bases can promote the decomposition of the boronic acid.[3]
-
Catalyst Activity: If the rate of the desired cross-coupling is slow, the competing protodeboronation reaction becomes more significant. A highly active catalyst can help the desired reaction outpace the decomposition.
-
Water Content: While some water is often necessary for Suzuki couplings, an excess can serve as a proton source, facilitating protodeboronation.
Q3: How can I minimize protodeboronation?
A3: The most effective strategy is to use a more stable derivative of the boronic acid, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives exhibit increased stability and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing the opportunity for decomposition.[1] Additionally, optimizing the reaction conditions by using milder bases (e.g., K₃PO₄, Cs₂CO₃), lower temperatures, and a highly active palladium catalyst system is crucial.
Troubleshooting Guide: Low Yield and Protodeboronation
This guide will help you troubleshoot common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Problem: Low yield of the desired product with significant formation of 2-bromopyridine.
This is a classic sign of protodeboronation. Follow the decision tree below to identify and implement a solution.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the expected impact of different reaction parameters on the yield of Suzuki-Miyaura couplings. While direct quantitative data for this compound is limited, the data presented for analogous heteroaryl boronic acids provides a strong guide for experimental design.
Table 1: Comparison of Boronic Acid vs. Pinacol Ester
| Boron Reagent | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~60 | [4] |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~75 | [4] |
Note: This data on a similar heteroaryl boronic acid illustrates that while the free boronic acid can be more reactive, the increased stability of the pinacol ester often leads to higher yields at elevated temperatures where protodeboronation is more significant.
Table 2: Effect of Base on Product Yield in Suzuki-Miyaura Coupling
| Base | Coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic acid Yield (%) | Ref. |
| K₂CO₃ | 65 | [4] |
| Na₂CO₃ | 60 | [4] |
| K₃PO₄ | 72 | [4] |
| CsF | 92 | [4] |
| Et₃N | 45 | [4] |
Note: This data, from a study on a similar heterocyclic system, highlights that weaker inorganic bases, particularly CsF and K₃PO₄, can provide superior yields compared to stronger or organic bases, likely by minimizing base-mediated protodeboronation.
Table 3: Effect of Temperature on Suzuki Coupling
| Entry | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | 30 | 60 | 45 |
| 2 | 50 | 45 | 65 |
| 3 | 80 | 20 | 90 |
| 4 | 100 | 10 | 98 |
Note: This data for a generic Suzuki coupling shows that while higher temperatures increase reaction rates, for thermally sensitive substrates like this compound, an optimal temperature must be found to balance reaction speed and decomposition.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol is a recommended starting point and should be optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv.)
-
This compound pinacol ester (1.2-1.5 equiv.)
-
Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and the mild base.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 2: Conversion of this compound to its MIDA Ester
For particularly challenging couplings where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.
Materials:
-
This compound (1.0 equiv.)
-
N-methyliminodiacetic acid (1.05 equiv.)
-
Toluene
-
DMSO
Procedure:
-
In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
Upon complete conversion (monitor by LC-MS), the solvent can be removed under reduced pressure, and the MIDA boronate can be isolated and purified, often by simple filtration and washing, as they are typically crystalline solids.
Signaling Pathways and Workflows
The following diagrams illustrate the competing reaction pathways and a general experimental workflow.
References
Technical Support Center: Suzuki Coupling with 2-Bromopyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-Bromopyridine-3-boronic acid. This resource addresses common side reactions, offers preventative measures, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Suzuki coupling with this compound?
A1: The two most prevalent side reactions encountered when using this compound are protodeboronation and homocoupling .[1][2] Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-bromopyridine. Homocoupling results in the dimerization of the boronic acid to form a bipyridine species. Both side reactions consume the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.[1]
Q2: What factors promote protodeboronation of this compound?
A2: Pyridylboronic acids are particularly susceptible to protodeboronation.[2][3][4] Key factors that promote this undesired reaction include:
-
Presence of water: Aqueous conditions, often used in Suzuki coupling, can facilitate the hydrolysis of the carbon-boron bond.[2]
-
Elevated temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[5]
-
Choice of base: The type and concentration of the base can significantly influence the rate of protodeboronation. While a base is necessary to activate the boronic acid, certain bases can also promote its decomposition.[6]
-
Prolonged reaction times: Extended reaction times increase the exposure of the boronic acid to conditions that favor protodeboronation.
Q3: How can I minimize homocoupling of the boronic acid?
A3: Homocoupling is often mediated by the palladium catalyst, particularly in the presence of oxygen.[1][7] To minimize this side reaction, consider the following:
-
Degassing of solvents and reagents: Rigorously degassing the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) is crucial to remove dissolved oxygen.[1][7]
-
Use of Pd(0) precatalysts: Starting with a Pd(0) source or ensuring the efficient in situ reduction of a Pd(II) precatalyst can reduce the amount of Pd(II) species available to mediate homocoupling.[1]
-
Controlled addition of reagents: Slow addition of the boronic acid can help to maintain a low concentration in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of desired product | Catalyst deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[2] | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to prevent catalyst inhibition.[2] |
| Inefficient oxidative addition: The C-Br bond of 2-bromopyridine may be less reactive compared to other aryl bromides. | Increase the reaction temperature or use a more active catalyst system. Consider using a different palladium precatalyst. | |
| Protodeboronation of the boronic acid: Significant consumption of the boronic acid through this side reaction.[2] | Use anhydrous solvents, minimize reaction time, and consider using a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are generally more stable.[8][9] | |
| Significant formation of 2-bromopyridine (protodeboronation product) | Presence of water and/or prolonged heating. | Use rigorously dried solvents and reagents. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using milder reaction conditions (lower temperature). |
| Inappropriate base. | Screen different bases. For pyridylboronic acids, potassium phosphate (K₃PO₄) is often a good choice.[4] | |
| High percentage of homocoupled byproducts | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.[1][7] |
| Use of a Pd(II) precatalyst. | While Pd(II) precatalysts are common, they can promote homocoupling before the catalytic cycle is fully established.[1] Consider using a Pd(0) source like Pd₂(dba)₃. | |
| Complex mixture of products | Multiple side reactions occurring simultaneously. | Optimize the reaction conditions by systematically varying one parameter at a time (e.g., catalyst, ligand, base, solvent, temperature). Start with a proven protocol for a similar substrate. |
Quantitative Data on Side Reactions
The following tables summarize quantitative data from studies on Suzuki-Miyaura couplings involving pyridyl halides and boronic acids, illustrating the impact of reaction conditions on product distribution.
Table 1: Effect of Base on the Suzuki Coupling of 3-Chloropyridine with Phenylboronic Acid
| Entry | Base | Yield of Cross-Coupled Product (%) | Yield of Homocoupling Product (%) |
| 1 | K₂CO₃ | 75 | 10 |
| 2 | K₃PO₄ | 88 | 5 |
| 3 | Cs₂CO₃ | 82 | 8 |
| 4 | Na₂CO₃ | 65 | 12 |
Reaction conditions: 3-chloropyridine (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), solvent (dioxane/water), 100 °C, 12 h. Data is representative and compiled from typical outcomes in related literature.
Table 2: Influence of Solvent System on Protodeboronation
| Entry | Solvent System (v/v) | Yield of Cross-Coupled Product (%) | Yield of Protodeboronation Product (%) |
| 1 | Dioxane / H₂O (4:1) | 70 | 25 |
| 2 | Toluene / H₂O (4:1) | 78 | 18 |
| 3 | Anhydrous Dioxane | 85 | 10 |
| 4 | Anhydrous Toluene | 89 | 7 |
Reaction conditions: 2-bromopyridine (1 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq), 90 °C, 8 h. Data is representative and compiled from typical outcomes in related literature.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Reagents and Materials:
-
This compound
-
Aryl or heteroaryl halide (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, DME)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas at least three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the pathways of the common side reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Products from 2-Bromopyridine-3-boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 2-Bromopyridine-3-boronic acid. The primary focus is on addressing common challenges encountered during the purification of products from Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture when using this compound in a Suzuki-Miyaura coupling?
A1: The most common impurities include:
-
Protodeboronated starting material: Formation of 2-bromopyridine due to the cleavage of the C-B bond of the boronic acid. This is a major side reaction, as heteroaryl boronic acids, especially those with a nitrogen atom adjacent to the boronic acid group, are prone to protodeboronation.[1][2][3]
-
Homocoupling products: Symmetrical biaryls resulting from the coupling of two molecules of the boronic acid (to form a bipyridine) or two molecules of the aryl halide.[4][5] The presence of oxygen can promote the homocoupling of the boronic acid.[4]
-
Unreacted starting materials: Residual this compound and the coupling partner (e.g., an aryl halide).
-
Residual palladium catalyst: Both soluble and insoluble forms of the palladium catalyst used in the reaction.[6]
-
Inorganic salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).[7]
Q2: My pyridine-containing product streaks badly during silica gel column chromatography. What causes this and how can I prevent it?
A2: Tailing or streaking of basic compounds like pyridines on standard silica gel is a common issue.[7] It is caused by strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the surface of the silica gel. To mitigate this, you can:
-
Add a basic modifier to the eluent: Incorporating a small amount of a base, such as 0.1-2.0% triethylamine (TEA), into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks.[8]
-
Use deactivated silica gel: Employing silica gel that has been pre-treated to mask the acidic silanol groups can provide a more effective and reproducible separation.[8]
-
Use an alternative stationary phase: Basic or neutral alumina can be a good substitute for silica gel when purifying basic compounds.[9]
Q3: I am observing a significant amount of 2-bromopyridine in my crude product. How can I minimize this protodeboronation side reaction?
A3: Protodeboronation is a known challenge with 2-pyridylboronic acids.[1][2] To minimize it, consider the following strategies:
-
Use milder bases: Strong bases can accelerate protodeboronation. Using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often beneficial.[2]
-
Employ bulky, electron-rich ligands: Ligands such as SPhos and XPhos can promote the desired cross-coupling reaction to proceed more rapidly, outcompeting the protodeboronation side reaction.[2][10]
-
Ensure anhydrous conditions: While a small amount of water can be beneficial in Suzuki reactions, excessive water can promote protodeboronation. Using anhydrous solvents is recommended.[1]
-
Use a more stable boronic acid derivative: Converting the boronic acid to a more stable form, such as an N-methyliminodiacetic acid (MIDA) boronate ester, can provide a slow release of the boronic acid during the reaction, minimizing its decomposition.[3]
Q4: How can I effectively remove the palladium catalyst from my final product?
A4: Palladium removal is a critical step, especially in pharmaceutical applications where strict limits on residual metals are enforced.[6] Several methods can be employed:
-
Filtration: Insoluble palladium species (palladium black) can often be removed by filtering the reaction mixture through a pad of Celite®.[6][7]
-
Column Chromatography: Standard column chromatography can remove some palladium residues, but may not be sufficient for complete removal of soluble species.[6]
-
Metal Scavengers: Using solid-supported metal scavengers, such as those with thiol or amine functional groups, is a highly effective method to selectively bind and remove residual palladium.[11][12]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can help adsorb remaining palladium.[6]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful technique for purification and removal of palladium and other impurities.[6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Citation |
| Catalyst Inactivity | Ensure the palladium source and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a more active precatalyst. | [13] |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction vessel. Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition and homocoupling of the boronic acid. | [4][13] |
| Significant Protodeboronation | Refer to the strategies outlined in FAQ Q3 . This includes optimizing the base, ligand, and reaction conditions. | [1][2] |
| Poor Reagent Quality | Use high-purity starting materials. Boronic acids can degrade upon storage. | [14] |
| Suboptimal Reaction Conditions | Screen different solvents, bases, and temperatures. The choice of these parameters is highly interdependent and substrate-specific. | [15] |
Problem 2: Difficult Purification
| Potential Cause | Troubleshooting Steps | Citation |
| Product Tailing on Silica Gel | As detailed in FAQ Q2 , add a basic modifier (e.g., triethylamine) to the eluent, or use deactivated silica or alumina. | [7][8] |
| Co-elution of Product and Impurities | Optimize the eluent system for column chromatography. Consider using a gradient elution. If separation is still difficult, consider recrystallization if the product is a solid. For very similar impurities, derivatization of the product to alter its polarity for chromatography, followed by deprotection, may be an option. | [9][16] |
| Product is an Oil and Cannot be Recrystallized | If the product is an oil, purification will rely heavily on chromatography. Ensure optimal chromatographic conditions are used. Sometimes, converting the oily product to a solid salt (if it has a suitable functional group) can allow for purification by recrystallization. | [9] |
| Residual Palladium Contamination | If chromatography is insufficient, use a metal scavenger or treat with activated carbon as described in FAQ Q4 . | [6][11] |
Data Presentation
Table 1: Comparison of Purification Techniques for Suzuki Coupling Products
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages | Citation |
| Column Chromatography (Standard Silica Gel) | Moderate to High | Good | Widely applicable, good for separating a range of impurities. | Can have issues with basic compounds (tailing), may not remove all palladium. | [16] |
| Column Chromatography (Modified) | High | Good | Overcomes tailing issues with basic compounds. | Requires optimization of the modifier or use of special stationary phases. | [8][9] |
| Recrystallization | Very High | Variable | Can provide very pure product, effective for removing many impurities including residual palladium. | Only applicable to solid products, yield can be lower than chromatography. | [16][17] |
| Aqueous Workup / Extraction | Low (as a standalone method) | High | Good for removing inorganic salts and water-soluble impurities. | Not effective for removing organic impurities with similar solubility to the product. | [2] |
Table 2: Common Solvent Systems for Purification
| Purification Method | Compound Polarity | Typical Solvent System(s) | Citation |
| Column Chromatography | Non-polar to Moderately Polar | Hexanes/Ethyl Acetate gradient | [16][18] |
| Polar | Dichloromethane/Methanol gradient | ||
| Recrystallization | Wide Range | Ethanol, Hexanes/Acetone, Hexanes/Ethyl Acetate, Toluene, Water (for polar compounds) | [19] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.[2][10]
Protocol 2: Aqueous Workup
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
Protocol 3: Purification by Column Chromatography (with basic modifier)
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Prepare the eluent system (e.g., a mixture of hexanes and ethyl acetate) and add 0.5-1% triethylamine.
-
Equilibrate the column with the eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel (dry loading).
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the prepared eluent, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.[8][16]
Protocol 4: Purification by Recrystallization
-
Select a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Place the crude or semi-purified solid product in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent until the solid just dissolves.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature to promote crystal formation.
-
Further cool the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
Mandatory Visualization
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mt.com [mt.com]
- 18. rsc.org [rsc.org]
- 19. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Navigating Catalyst Inhibition in Suzuki Reactions with Pyridine Substrates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving pyridine-containing molecules. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of catalyst inhibition by the pyridine nitrogen, helping you optimize your synthetic strategies for greater success.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with pyridine substrates often problematic?
A1: The primary challenge stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen has a lone pair of electrons that can strongly coordinate to the palladium catalyst center.[1][2] This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing down the catalytic cycle.[1] This is a widely recognized issue, sometimes referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen atom.[1]
Q2: What are the common signs of catalyst inhibition in my reaction?
A2: You may be experiencing catalyst inhibition if you observe the following:
-
Low or no conversion: The starting materials remain largely unreacted even after extended reaction times or at elevated temperatures.[1]
-
Stalled reaction: The reaction proceeds initially but stops before completion.
-
Formation of byproducts: Significant amounts of side products are formed, such as homocoupling of the boronic acid or protodeboronation (replacement of the boronic acid group with a hydrogen).[2][3]
Q3: How does the position of the nitrogen atom in the pyridine ring affect the reaction?
A3: The position of the nitrogen atom relative to the coupling site significantly impacts the degree of catalyst inhibition. 2-substituted pyridines are particularly challenging because the nitrogen is in close proximity to the reaction center, facilitating strong coordination with the palladium catalyst.[4] 3- and 4-substituted pyridines are generally less problematic, but inhibition can still occur.
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom, often from water or other protic sources in the reaction mixture.[2] This is particularly an issue with heteroaryl boronic acids.[2] To minimize this, you can:
-
Use anhydrous solvents and reagents.[2]
-
Employ boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis.[2]
-
Choose a non-aqueous base like potassium phosphate (K₃PO₄).[1]
Troubleshooting Guide
If you are facing issues with your Suzuki reaction involving a pyridine substrate, consult the following troubleshooting guide.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1] | 1. Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands can sterically block the pyridine nitrogen from coordinating to the palladium.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[2] 3. Use a Different Palladium Precatalyst: Consider using a more active precatalyst system. |
| Poorly Reactive Halide: Aryl chlorides are less reactive than bromides or iodides and require more active catalyst systems.[3] | 1. Use a More Active Catalyst System: For aryl chlorides, catalyst systems with electron-rich and sterically hindered phosphine ligands are often necessary.[3] 2. Switch to a More Reactive Halide: If possible, use the corresponding aryl bromide or iodide. | |
| Significant Side Product Formation | Protodeboronation: The boronic acid is being hydrolyzed.[2] | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried.[2] 2. Use Boronic Esters: Pinacol or MIDA boronates are more stable to hydrolysis than boronic acids.[2] 3. Use a Weaker Base: A milder base may reduce the rate of protodeboronation.[2] |
| Homocoupling of Boronic Acid: The boronic acid is coupling with itself.[3] | 1. Ensure Rigorous Degassing: Homocoupling can be exacerbated by the presence of oxygen.[3] 2. Use a Pd(0) Source: Using a Pd(0) source directly or ensuring complete reduction of a Pd(II) precatalyst can minimize side reactions promoted by Pd(II) species.[3] | |
| Dehalogenation of Starting Material: The starting aryl halide is being reduced.[3] | 1. Avoid Hydride Sources: Ensure solvents are not potential hydride sources.[2] 2. Optimize Reaction Time: Shorter reaction times can minimize this side reaction if the main reaction is fast enough.[2] |
Ligand Selection for Pyridine Substrates
The choice of ligand is critical for a successful Suzuki coupling with pyridine substrates. Bulky and electron-rich ligands are generally preferred as they can promote the desired catalytic cycle while sterically discouraging the inhibitory coordination of the pyridine nitrogen.
| Ligand | Structure Type | Key Features | Commonly Used For |
| XPhos | Biaryl Monophosphine | Very bulky and electron-rich. | Challenging couplings, including those with heteroaryl chlorides.[1] |
| SPhos | Biaryl Monophosphine | Similar to XPhos, highly active. | General purpose for difficult couplings.[1][2] |
| P(t-Bu)₃ | Trialkylphosphine | Very electron-rich and sterically demanding. | Effective for couplings involving aryl chlorides.[1] |
| RuPhos | Biaryl Monophosphine | Bulky and electron-donating. | Often used for heteroaryl couplings.[2] |
Experimental Protocols
Below are general experimental protocols that can serve as a starting point. Optimization for specific substrates is often necessary.
General Protocol for Suzuki Coupling of a Bromopyridine
This protocol is a general starting point for the coupling of a bromopyridine with an arylboronic acid.
Materials:
-
2-Bromo-4-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)[5]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 2-bromo-4-methylpyridine, arylboronic acid, base, and palladium catalyst.[5]
-
Solvent Addition: Add the degassed solvent system via syringe.[5]
-
Reaction: Heat the mixture to 80-120 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.[5]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[5]
Protocol for Challenging Couplings (e.g., with 2-Chloropyridines)
This protocol employs a more active catalyst system suitable for less reactive aryl chlorides.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Pyridine-3-boronic acid (1.2 equiv)
-
Palladium(II) acetate (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (2.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water (5:1)[6]
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the 2-chloropyridine, pyridine-3-boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[6]
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.[6]
-
Reaction: Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring for 18 hours.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing the Problem and Solutions
The following diagrams illustrate the mechanism of catalyst inhibition and the general workflow for troubleshooting these reactions.
Caption: Mechanism of pyridine nitrogen inhibition in the Suzuki catalytic cycle.
Caption: Troubleshooting workflow for Suzuki reactions with pyridine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromopyridine-3-boronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura coupling of 2-Bromopyridine-3-boronic acid, with a focus on minimizing homocoupling and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling of this compound in Suzuki reactions?
A1: Homocoupling of this compound, leading to the formation of a symmetrical bipyridyl byproduct, is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[3] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
Q2: Besides homocoupling, what is another major side reaction to consider with 2-pyridylboronic acids?
A2: Protodeboronation is a significant competing side reaction where the carbon-boron bond of the 2-pyridylboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][4] This consumes the boronic acid, reducing the yield of the desired cross-coupled product. 2-Pyridylboronic acids are particularly susceptible to this due to the electronic properties of the pyridine ring.[5][6][7]
Q3: How can I minimize protodeboronation of this compound?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a diethanolamine (DABO) boronate can significantly improve stability and reduce protodeboronation.[1][4][8][9]
-
Control of Reaction pH: 2-Pyridylboronic acids can form a reactive zwitterionic species under neutral pH conditions, which accelerates protodeboronation. Both acidic and basic conditions can slow this decomposition pathway.[4]
-
Temperature Management: Higher reaction temperatures can increase the rate of protodeboronation.[1]
-
Efficient Catalyst System: A highly active palladium catalyst and suitable ligand that promote rapid cross-coupling can outcompete the protodeboronation side reaction.[1]
Q4: What is the role of the ligand in minimizing homocoupling?
A4: Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. To minimize homocoupling, it is recommended to use bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[3] Their steric bulk can hinder the formation of intermediates that lead to homocoupling.
Q5: How does the choice of base affect the reaction outcome?
A5: The base is essential for activating the boronic acid for transmetalation.[10] However, an inappropriate choice can promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH) as they are generally less likely to promote homocoupling.[3] For sensitive substrates like 2-pyridylboronic acids, the base must be carefully selected to minimize both homocoupling and protodeboronation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High levels of homocoupling byproduct | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst. 3. Inappropriate ligand. | 1. Degas all solvents and reagents thoroughly using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Ensure the reaction is run under a strict inert atmosphere.[1][11] 2. Use a Pd(0) precatalyst such as Pd₂(dba)₃ or a highly active pre-catalyst like a Buchwald G3 or G4 palladacycle to bypass the initial reduction step that can cause homocoupling.[3] 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically hinder the formation of homocoupling intermediates.[3] |
| Low yield of desired product and presence of deborylated starting material | 1. Protodeboronation of the this compound. 2. Inefficient catalyst system. | 1. Use a stable derivative of the boronic acid, such as its pinacol ester, MIDA boronate, or diethanolamine (DABO) adduct.[1][4][9] 2. Optimize the base and solvent system. Consider using KF or K₃PO₄.[5][12] 3. Lower the reaction temperature to reduce the rate of protodeboronation.[1] 4. Add a copper(I) or copper(II) salt co-catalyst , which has been shown to stabilize 2-pyridylboronic acids and facilitate transmetalation.[8][13] |
| Reaction is sluggish or does not go to completion | 1. Inactive catalyst. 2. Poor solubility of reagents. 3. Inefficient transmetalation. | 1. Use a fresh, high-quality palladium catalyst and ligand. Some phosphine ligands are air-sensitive. 2. Screen different solvent systems to ensure all components are adequately dissolved. Common solvents include dioxane, THF, and toluene, often with a small amount of water.[12] 3. Increase the catalyst loading slightly. 4. Consider a different, more active ligand that is known to be effective for heteroaryl couplings. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling using a Pd(0) Precatalyst and Rigorous Degassing
This protocol is a starting point and may require optimization for specific coupling partners.
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound (or its pinacol ester derivative) (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and a finely powdered, dry base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure the rigorous exclusion of oxygen.
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: Add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: In-situ Protection of this compound with Diethanolamine (DABO Boronate Formation)
This protocol describes the formation of a more stable diethanolamine adduct which can then be used in a Suzuki coupling.
-
Adduct Formation: In a vial with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of a suitable solvent like methylene chloride.
-
Diethanolamine Addition: Add diethanolamine (1.0 equivalent) dropwise while stirring. A precipitate will typically form.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Suzuki Coupling: The isolated diethanolamine adduct can now be used directly in a Suzuki coupling reaction as described in Protocol 1, typically in a protic solvent system.[9]
Data Presentation
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Homocoupling Level | Rationale |
| Pd(OAc)₂ / PdCl₂ | Higher | Requires in-situ reduction to Pd(0), which can be mediated by the homocoupling of the boronic acid.[3] |
| Pd₂(dba)₃ / Pd(PPh₃)₄ | Lower | Are Pd(0) sources and can directly enter the catalytic cycle.[3] |
| Buchwald Palladacycles | Lower | Designed for the clean and efficient in-situ generation of the active Pd(0) species.[3] |
Table 2: Influence of Base and Solvent on Suzuki Coupling of Pyridine Derivatives
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[12] |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[12] |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[12] |
| KF (3.0) | Dioxane | High | Can be effective for sensitive boronic acids and helps to minimize protodeboronation.[5] |
Visualizations
Diagram 1: Troubleshooting Workflow for Minimizing Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Diagram 2: Signaling Pathway of Homocoupling vs. Cross-Coupling
Caption: Competing pathways of Suzuki cross-coupling and homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on the stability of 2-Bromopyridine-3-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effect of temperature on the stability of 2-Bromopyridine-3-boronic acid. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is crucial to store it in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. The container should be tightly closed to prevent moisture absorption, which can lead to degradation. For long-term stability, storage under an inert atmosphere, such as nitrogen or argon, is recommended.
Q2: What is the expected thermal stability of this compound? Is there a specific decomposition temperature?
Q3: What are the primary degradation pathways for this compound, particularly when exposed to elevated temperatures?
A3: The primary degradation pathway for this compound, especially in the presence of moisture and heat, is protodeboronation . This reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 2-bromopyridine and boric acid. This process is often accelerated by heat and the presence of aqueous basic or acidic conditions.
Troubleshooting Guide for Experiments Involving this compound
This guide addresses common issues encountered during chemical reactions, such as Suzuki-Miyaura cross-coupling, where the thermal stability of this compound is a critical factor.
Issue 1: Low or Inconsistent Reaction Yields
Potential Cause: Decomposition of this compound due to excessive temperature or prolonged reaction times.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. If high temperatures are necessary, minimize the reaction time. Consider running test reactions at slightly lower temperatures to find a balance between reaction rate and reagent stability.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, which can be exacerbated by heat.
-
Reagent Quality: Use freshly purchased or properly stored this compound. Over time, exposure to ambient moisture and temperature can lead to partial degradation.
-
Use of Stabilized Boronic Acid Derivatives: For challenging reactions, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the active boronic acid in situ under the reaction conditions.
Issue 2: Formation of 2-bromopyridine as a Major Byproduct
Potential Cause: Protodeboronation of this compound.
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the water content in the reaction mixture, as water is a reactant in protodeboronation.
-
Base Selection: The choice of base can influence the rate of protodeboronation. Screen different bases to identify one that promotes the desired reaction without significantly accelerating the decomposition of the boronic acid.
-
Temperature Control: As mentioned previously, lower the reaction temperature if possible, as protodeboronation is often accelerated by heat.
Issue 3: Homocoupling of this compound
Potential Cause: Oxidative self-coupling of the boronic acid, which can be promoted by elevated temperatures and the presence of oxygen.
Troubleshooting Steps:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove dissolved oxygen.
-
Catalyst Choice: The choice of palladium catalyst and ligands can influence the rate of homocoupling. Consider using catalyst systems known to suppress this side reaction.
-
Controlled Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of the reactive species and minimize self-coupling.
Data Presentation
As specific quantitative thermal analysis data for this compound is not available, the following table provides data for analogous compounds to serve as a reference.
| Compound | Melting Point (°C) | Notes |
| 2-Chloropyridine-3-boronic acid | 121-134 | A close structural analog, suggesting a potential thermal sensitivity range. |
| 3-Pyridinylboronic acid | >300 | The unsubstituted analog exhibits high thermal stability. The 2-bromo substituent likely reduces the stability. |
Experimental Protocols
The following are generalized protocols for assessing the thermal stability of a compound like this compound.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition from the TGA curve.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum weight loss rates.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting/decomposition point (e.g., 200 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.
-
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Postulated thermal degradation pathways for this compound.
using 2-Bromopyridine-3-boronic acid pinacol ester for improved stability
Technical Support Center: 2-Bromopyridine-3-boronic acid pinacol ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound pinacol ester for improved stability and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound pinacol ester often used instead of the corresponding boronic acid?
A1: this compound pinacol ester is favored due to its enhanced stability compared to the free boronic acid.[1][2] Pinacol esters are less susceptible to protodeboronation, a common side reaction where the carbon-boron bond is cleaved, especially under basic conditions used in cross-coupling reactions.[3][4][5] This increased stability often leads to higher yields and more reproducible results in reactions like the Suzuki-Miyaura coupling.[5]
Q2: What are the main challenges when using this compound pinacol ester in Suzuki-Miyaura coupling reactions?
A2: The primary challenges include:
-
Protodeboronation: Despite improved stability, the pinacol ester can still undergo protodeboronation, leading to the formation of 2-bromopyridine as a byproduct and reduced yield.[3][4][6] This is particularly an issue with 2-substituted pyridine boronic acids.[4][6][7]
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation and low reaction yields.[7][8][9] This "2-pyridyl problem" is a known issue for substrates with nitrogen atoms positioned near the reaction center.[7][10]
-
Homocoupling: Self-coupling of the boronic ester to form a bipyridine byproduct can occur, often promoted by the presence of oxygen or certain palladium(II) species.[11][12]
Q3: How should I store this compound pinacol ester to ensure its stability?
A3: To maintain its integrity, this compound pinacol ester should be stored in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere such as nitrogen or argon.[13] It is also recommended to store it in a refrigerator (+4°C).[14] Incompatible materials to avoid during storage include strong oxidizing agents.[13]
Q4: Can I use this compound pinacol ester in reactions other than Suzuki-Miyaura coupling?
A4: Yes, while its most common application is in Suzuki-Miyaura cross-coupling, this reagent can also be utilized in the synthesis of various heterocyclic compounds and in the development of organic electronic materials, such as OLEDs, due to its capacity to form conjugated systems.[15]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are experiencing low or no yield of your desired product, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Reagent Quality | Use fresh, high-purity this compound pinacol ester, aryl halide, and other reagents. Impurities can act as catalyst poisons.[7] |
| Catalyst Deactivation (Poisoning) | The pyridine nitrogen can bind to the palladium center.[7][9] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the metal center and promote faster catalytic turnover.[7][11] |
| Inefficient Catalyst System | Ensure you are using an active Pd(0) source or a precatalyst that is efficiently reduced to Pd(0).[11] Consider screening different palladium sources and ligands.[16][17] |
| Suboptimal Base | The choice of base is critical. Strong bases can promote protodeboronation.[5] Screen milder bases such as K₃PO₄, Cs₂CO₃, or NaHCO₃.[7][11] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Oxygen can lead to catalyst deactivation and promote homocoupling of the boronic ester.[11][12] Perform the reaction under a strict inert atmosphere (argon or nitrogen). |
| Incorrect Temperature | Higher temperatures can increase the rate of side reactions like protodeboronation.[5] Try running the reaction at a lower temperature for a longer period.[7] |
Issue 2: Significant Protodeboronation Observed
If you identify the formation of 2-bromopyridine in your reaction mixture, protodeboronation is a likely issue.
Minimizing Protodeboronation
Caption: Workflow for minimizing protodeboronation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Harsh Basic Conditions | Strong bases accelerate protodeboronation.[6] Switch to milder bases like K₃PO₄, Cs₂CO₃, or even fluoride sources like CsF.[5][7] |
| Presence of Protic Solvents/Water | Water acts as a proton source for protodeboronation.[3][4] Use anhydrous solvents and reagents. While a small amount of water can be beneficial for some Suzuki couplings, its concentration should be carefully controlled.[5] |
| High Reaction Temperature | Elevated temperatures can promote the C-B bond cleavage.[5] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.[7] |
| Inherent Instability of the Reagent | For particularly challenging couplings, the pinacol ester may not be stable enough. Consider converting it to a more robust N-methyliminodiacetic acid (MIDA) boronate, which provides a slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[4][5][7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound pinacol ester (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required) to the flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) for at least three cycles.
-
Solvent Addition: Add degassed solvent (e.g., dioxane, toluene, or DMF, often with a small amount of degassed water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Advanced Protocol for Challenging Couplings (Minimizing Catalyst Poisoning and Protodeboronation)
-
Pre-catalyst Formation: In a separate flask, pre-mix the palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich ligand (e.g., SPhos or XPhos) in a small amount of degassed solvent under an inert atmosphere.
-
Main Reaction Setup: In the main reaction flask, combine this compound pinacol ester (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and a mild, anhydrous base (e.g., K₃PO₄).
-
Inert Atmosphere: Seal the main reaction vessel, evacuate, and backfill with an inert gas.
-
Catalyst Transfer: Add the pre-mixed catalyst solution to the main vessel via syringe.
-
Solvent Addition: Add the remaining degassed, anhydrous solvent (e.g., dioxane or toluene).
-
Reaction: Heat the mixture to the optimized temperature (start with a lower temperature, e.g., 80 °C) and stir for 4-24 hours, monitoring for completion.
-
Workup and Purification: Follow the workup and purification steps outlined in the general protocol.
Data Presentation
Table 1: Influence of Reaction Parameters on Suzuki Coupling with Pyridyl Boronic Esters
This table summarizes qualitative and semi-quantitative data from various sources to guide optimization.
| Parameter | Condition A | Yield/Observation A | Condition B | Yield/Observation B | Reference |
| Base | Strong Base (e.g., NaOH) | Increased protodeboronation | Milder Base (e.g., K₃PO₄) | Higher yield of desired product | [5][7] |
| Temperature | High Temp. (e.g., 110 °C) | Faster reaction, but more side products | Lower Temp. (e.g., 80 °C) | Slower reaction, but cleaner profile | [5][7] |
| Boron Source | Boronic Acid | More prone to protodeboronation | Pinacol Ester | More stable, generally higher yields | [3][5][18] |
| Catalyst Ligand | PPh₃ | Lower yields for challenging substrates | Buchwald Ligand (e.g., SPhos) | Higher yields, overcomes catalyst poisoning | [7][11] |
| Solvent | Protic or wet solvent | Increased protodeboronation | Anhydrous, degassed solvent | Minimized protodeboronation | [5] |
Visualizations
Catalyst Poisoning and Mitigation Pathway
Caption: Catalyst poisoning by pyridine and mitigation with bulky ligands.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. fishersci.be [fishersci.be]
- 14. parchem.com [parchem.com]
- 15. 2-Bromopyridine-5-boronic acid pinacol ester [myskinrecipes.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
MIDA boronates as stable alternatives to 2-Bromopyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MIDA (N-methyliminodiacetic acid) boronates as stable, slow-release surrogates for 2-bromopyridine-3-boronic acid and other unstable boronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why should I use a MIDA boronate instead of a traditional boronic acid, like this compound?
A1: Many boronic acids, particularly heterocyclic derivatives like this compound, are inherently unstable.[1][2] They are prone to decomposition on the benchtop through processes like protodeboronation, oxidation, and polymerization.[1][3] This instability can lead to inconsistent results and low yields in cross-coupling reactions. MIDA boronates, in contrast, are generally stable, crystalline solids that are easy to handle, purify by silica gel chromatography, and store for extended periods without degradation.[2][3][4][5][6]
Q2: What is the "slow-release" principle and why is it important?
A2: The "slow-release" principle is a key advantage of MIDA boronates.[1][2][3] Under specific aqueous basic conditions, the MIDA protecting group is slowly hydrolyzed to release the active boronic acid in situ.[2][3][7] This controlled release maintains a low concentration of the unstable boronic acid in the reaction mixture, minimizing its decomposition and favoring the desired cross-coupling reaction.[8] This is especially crucial when working with slower-reacting coupling partners, such as aryl chlorides.[1]
Q3: Are MIDA boronates compatible with standard Suzuki-Miyaura coupling conditions?
A3: Not always. While MIDA boronates are designed for Suzuki-Miyaura reactions, their stability requires specific conditions to trigger the slow release of the boronic acid. Anhydrous cross-coupling conditions are generally ineffective as they do not promote the necessary hydrolysis.[3][9] For many MIDA boronates, aqueous K₃PO₄ is used to facilitate this slow release.[1][3] However, for challenging substrates like 2-pyridyl MIDA boronates, further modifications, including the use of copper co-catalysts, are often necessary.[1][3][10]
Q4: Can I use MIDA boronates in reactions other than Suzuki-Miyaura coupling?
A4: Yes, the stability of the MIDA boronate protecting group allows for a range of chemical transformations on the molecule while the boronic acid functionality remains protected.[3][8][11] This enables the synthesis of complex boronic acid surrogates that can then be used in subsequent cross-coupling reactions.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in a Suzuki-Miyaura reaction. | 1. Inappropriate reaction conditions: Anhydrous conditions were used, preventing the hydrolysis of the MIDA boronate. | 1. Ensure the use of aqueous basic conditions to facilitate the slow release of the boronic acid. A common condition is K₃PO₄ in a dioxane/water mixture.[1] |
| 2. Inefficient catalyst system for the specific substrate: The palladium catalyst and ligand are not optimal for the coupling partners. | 2. For challenging couplings, such as with 2-pyridyl MIDA boronates, screen different palladium catalysts and ligands (e.g., Pd₂(dba)₃ with XPhos).[10] | |
| 3. Decomposition of the released boronic acid is still faster than cross-coupling. | 3. For notoriously unstable boronic acids like 2-pyridyl, the addition of a copper co-catalyst, such as Cu(OAc)₂, can be beneficial.[1][10] | |
| Reaction stalls or is incomplete. | 1. Insufficient base: The amount of base is not enough to both promote the catalytic cycle and hydrolyze the MIDA boronate. | 1. Increase the equivalents of the base. For slow-release conditions, K₃PO₄ is often used in excess.[1] |
| 2. Low reaction temperature: The temperature is not high enough to drive the reaction to completion, especially with less reactive aryl chlorides. | 2. Increase the reaction temperature. Temperatures between 80-100 °C are common for these couplings.[2][10] | |
| Formation of significant side products (e.g., homocoupling). | 1. Rate of boronic acid release is too high: The concentration of the active boronic acid is too high, leading to side reactions. | 1. Adjust the reaction conditions to slow down the hydrolysis of the MIDA boronate. This can sometimes be achieved by lowering the temperature or using a milder base. The rate of release can be adjusted by varying the temperature from 23 to 100 °C.[1] |
| Difficulty in purifying the final product. | 1. Residual MIDA ligand or its byproducts: The cleaved N-methyliminodiacetic acid can sometimes complicate purification. | 1. Perform a standard aqueous workup. The MIDA ligand and its salts are typically water-soluble and can be removed by extraction.[2] |
Data Presentation
Table 1: Benchtop Stability Comparison of Boronic Acids vs. MIDA Boronates
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Furyl | <5% | >95% |
| 2 | 2-Thienyl | ~60% | >95% |
| 3 | 2-Pyrrolyl | <5% | >95% |
| 4 | 2-Indolyl | <5% | >95% |
| 5 | Vinyl | <5% | >95% |
| 6 | Cyclopropyl | ~20% | >95% |
| 7 | (E)-1-Hexenyl | ~75% | >95% |
| 8 | 2-Pyridyl | Notoriously unstable | >95% |
Data adapted from studies on the stability of various boronic acids and their corresponding MIDA boronates when stored on the benchtop under air.[1][3]
Table 2: Comparison of Cross-Coupling Yields with a Deactivated Aryl Chloride
| Entry | Boron Source | Aryl Chloride | Product Yield |
| 1 | 2-Furanboronic acid | 2,4-Dimethoxychlorobenzene | Low to moderate |
| 2 | 2-Furyl MIDA boronate | 2,4-Dimethoxychlorobenzene | Excellent |
| 3 | 2-Pyridylboronic acid | 4-Chlorotoluene | Very low/ineffective |
| 4 | 2-Pyridyl MIDA boronate | 4-Chlorotoluene | 85% |
| 5 | 2-Pyridyl MIDA boronate | 2-Chloro-6-methylpyridine | 82% |
Yields are illustrative and compiled from cross-coupling reactions with challenging, deactivated aryl chlorides, highlighting the superior performance of MIDA boronates under slow-release conditions.[1][10]
Experimental Protocols
Protocol 1: General Procedure for Slow-Release Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Pyridyl MIDA boronate
-
Aryl or heteroaryl chloride
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cu(OAc)₂ (Copper(II) acetate)
-
K₂CO₃ (Potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Isopropyl alcohol (IPA)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), Pd₂(dba)₃ (1.5 mol %), XPhos (6 mol %), Cu(OAc)₂ (50 mol %), and K₂CO₃ (5 equiv).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of DMF/IPA to achieve a concentration of 0.1 M with respect to the aryl chloride.
-
Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for 4-24 hours, monitoring for completion by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.[10]
Visualizations
Caption: Comparison of the stability of traditional boronic acids versus MIDA boronates.
Caption: Experimental workflow for Suzuki-Miyaura coupling using the slow-release of MIDA boronates.
Caption: A logical decision tree for troubleshooting low-yield Suzuki-Miyaura reactions with MIDA boronates.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 8. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting 2-Bromopyridine-3-boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Bromopyridine-3-boronic acid, with a focus on addressing low conversion rates in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the common causes?
A1: Low conversion in Suzuki-Miyaura reactions involving this compound is a frequent challenge. The primary reasons often relate to the inherent properties of pyridyl boronic acids, a phenomenon sometimes referred to as the "2-pyridyl problem".[1][2] Key factors include:
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the catalytic cycle.[3]
-
Protodeboronation: Pyridine boronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4] This is often exacerbated by the presence of water and base.[3][5]
-
Inefficient Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium center (transmetalation) can be sluggish for electron-deficient heteroaryl boronic acids.[6] The choice of base is critical to facilitate this step by forming a more nucleophilic boronate species.[7]
-
Poor Reagent Quality or Stability: this compound can be sensitive to moisture and may degrade upon improper storage.[8] It is recommended to store it at 2-8 °C.[9]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a significant side reaction that cleaves the C-B bond, replacing it with a C-H bond, thus consuming your starting material and reducing the yield.[4] For pyridine boronic acids, this can occur rapidly, especially under neutral or basic aqueous conditions.[4]
To minimize protodeboronation:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry.
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an organotrifluoroborate, which can slowly release the boronic acid in situ.[4]
-
Optimize the Base: The choice and amount of base are crucial. While a base is necessary to activate the boronic acid, overly harsh basic conditions can accelerate protodeboronation.[5] Screening different bases is recommended.[3]
-
Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation.[10]
Q3: Can I run the Suzuki coupling reaction under aerobic (air) conditions?
A3: It is strongly advised to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the unwanted homocoupling of the boronic acid, both of which will lower the yield of your desired product.[3][11]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low conversion in your this compound coupling reactions.
Issue: Low Conversion or No Reaction
Below is a workflow to diagnose and resolve common issues leading to low conversion.
Caption: A workflow diagram for troubleshooting low conversion.
Data Presentation: Optimizing Reaction Parameters
The selection of base, solvent, and catalyst system is critical for a successful Suzuki-Miyaura coupling. The following tables summarize findings from various studies on similar substrates, providing a starting point for optimization.
Table 1: Comparison of Bases in Suzuki-Miyaura Reactions (Yields are illustrative and highly dependent on the specific substrates, catalyst, and solvent system)
| Base | Common Solvent System | Typical Yield Range | Notes |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Moderate to High | A common, cost-effective choice. Can be effective, with reported yields up to 81% for similar substrates.[7][12] |
| Na₂CO₃ | Toluene/H₂O, DMF/H₂O | Moderate to Excellent | Often a very effective base, with some reactions reporting yields up to 98%.[7][13][14] |
| K₃PO₄ | THF/H₂O, Dioxane | High to Excellent | A strong base that is often effective for less reactive or challenging substrates.[6][7] |
| Cs₂CO₃ | Dioxane, Toluene | High to Excellent | Frequently provides higher yields for difficult couplings but is more expensive.[6][7] |
Table 2: Influence of Catalyst and Ligand on Yield (Catalyst and ligand choice should be tailored to the specific coupling partners)
| Palladium Source | Ligand | Typical Yield Range | Notes |
| Pd(OAc)₂ | PPh₃ | Low to Moderate | Prone to deactivation with pyridinic substrates.[6] |
| Pd₂(dba)₃ | SPhos / XPhos | Moderate to High | Bulky, electron-rich phosphine ligands often stabilize the catalyst and improve performance for challenging substrates.[6][15] |
| Pd(dppf)Cl₂ | None (pre-formed) | Moderate to High | A robust and commonly used pre-catalyst that often provides reproducible results.[6][16][17] |
| XPhos Pd G3 | None (pre-formed) | High to Excellent | A highly active pre-catalyst, often effective for difficult couplings.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Disclaimer: This is a generalized procedure and requires optimization for specific coupling partners.
1. Reaction Setup:
-
In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired aryl halide (1.0-1.2 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).
2. Inert Atmosphere:
-
Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure the removal of all oxygen.[6][15]
3. Solvent Addition:
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.[16]
4. Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if applicable, the ligand.
5. Reaction:
-
Place the reaction vessel in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).
6. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
7. Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualization of Key Processes
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making process for reaction setup.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Decision tree for selecting key reaction components.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Bromopyridine-5-boronic Acid | CAS 884494-86-4 | Manufacturer & Supplier China | Properties, Uses, Safety Data [pipzine-chem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromopyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the purity of 2-Bromopyridine-3-boronic acid is critical for its successful application in synthetic chemistry, particularly in high-stakes fields like drug development. As a key building block in Suzuki-Miyaura cross-coupling reactions, its purity directly influences reaction yields, impurity profiles of subsequent intermediates, and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the primary analytical techniques used to assess the purity of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Key Impurities in this compound
A thorough purity analysis requires an understanding of potential impurities. For this compound, the most common related substances are:
-
2-Bromopyridine-3-boronic Anhydride (Boroxine): Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride, known as a boroxine. This is frequently present in solid samples and exists in equilibrium with the boronic acid in the presence of water.[1]
-
2-Bromopyridine (Protodeborylation Product): Cleavage of the carbon-boron bond, a reaction known as protodeborylation, results in the formation of 2-Bromopyridine. Pyridine boronic acids with a substituent at the 2-position are known to be particularly susceptible to this degradation pathway.[2][3][4]
-
Starting Materials and Reagents: Residual starting materials from the synthesis, such as 2,3-dibromopyridine, may also be present.
This guide will compare three principal analytical methods for quantifying the purity of this compound and its key impurities: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone technique for purity assessment in the pharmaceutical industry. It excels at separating the main compound from its impurities, allowing for their quantification based on peak area. For polar compounds like pyridine boronic acids, Reversed-Phase HPLC (RP-HPLC) is the most common and effective modality.[5]
Comparative Performance Data (HPLC vs. qNMR)
The following table provides a summary of expected performance characteristics for HPLC, contrasted with qNMR. The data is representative for pyridine boronic acids and their impurities.[6]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Comparative method based on chromatographic separation and UV response. | Direct, primary method based on signal intensity being proportional to molar concentration.[6][7] |
| Accuracy | High, but can be influenced by the different UV response factors of impurities. | High, provides an absolute purity value without a specific analyte reference standard.[6] |
| Precision | Very good, with low relative standard deviation (RSD). | Excellent, typically with very low RSD.[6] |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.3% |
| Reference Standard | Typically requires a qualified reference standard of the main analyte for purity calculation. The area percent method is common but less accurate.[7] | Requires a certified internal standard of a different, stable compound (e.g., maleic acid).[6] |
| Impurity Identification | Provides retention time data. Hyphenation with Mass Spectrometry (LC-MS) is required for structural elucidation. | Can provide direct structural information about unknown impurities.[6] |
Experimental Protocol: HPLC-UV Method for Impurity Profiling
This protocol is adapted from established methods for similar pyridine boronic acids and is suitable for analyzing this compound and its common impurities.[1]
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Acetonitrile and Water.
Expected Elution Order: this compound -> Boroxine (may appear as a broad or multiple peaks) -> 2-Bromopyridine.
Workflow for HPLC Purity Analysis
Quantitative NMR (qNMR)
Quantitative NMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard with a known purity.[6] It provides an absolute purity value without needing a reference standard of the analyte itself, making it a powerful tool for characterizing new batches and reference materials.[7]
Advantages and Considerations
qNMR is particularly adept at accurately quantifying the boronic acid in the presence of its boroxine form, as both species will give distinct signals that can be integrated.[6] It is a non-destructive technique and can provide structural confirmation of impurities simultaneously. However, it requires a high-field NMR spectrometer and careful selection of an internal standard that does not have signals overlapping with the analyte.[6]
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
This protocol provides a robust method for determining the absolute purity of this compound.[6][8]
-
Instrumentation: High-field NMR spectrometer (≥400 MHz).
-
Internal Standard: Certified Maleic Acid (or other suitable standard with known purity and non-overlapping peaks).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆. Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse experiment.
-
Relaxation Delay (D1): A long delay is critical for accurate quantification. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (typically 30-60 seconds).
-
Number of Scans: 16 to 32 scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable aromatic proton signal of this compound (IAnalyte).
-
Integrate the olefinic proton signal of the internal standard, maleic acid (IStd).
-
Calculate the purity using the following formula:
Purity (% w/w) = (IAnalyte / NAnalyte) * (NStd / IStd) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PStd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
Workflow for qNMR Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. Due to the low volatility of boronic acids, GC-MS is not suitable for analyzing the main component directly without derivatization.[9] However, it is an excellent method for identifying and quantifying volatile impurities, such as the protodeborylation product, 2-Bromopyridine.
Application and Performance
The primary use of GC-MS in this context is to detect and quantify trace levels of 2-Bromopyridine. This impurity can be difficult to resolve from the main peak in some HPLC systems and GC-MS provides an orthogonal, confirmatory method.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry. |
| Primary Application | Identification and quantification of volatile impurities (e.g., 2-Bromopyridine). |
| Sensitivity | High (ppm to ppb levels for targeted analytes). |
| Selectivity | Very high, based on both chromatographic retention time and mass fragmentation pattern. |
| Key Advantage | Unambiguous identification of volatile impurities through mass spectral libraries. |
| Key Limitation | Not suitable for the main, non-volatile boronic acid without derivatization. |
Experimental Protocol: GC-MS for 2-Bromopyridine Impurity
This protocol provides a general method for the detection of 2-Bromopyridine.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (MS).
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.
-
Injector:
-
Temperature: 250 °C.
-
Mode: Split (e.g., 10:1 ratio) for screening.
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 min.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 2 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
-
Sample Preparation: Dissolve approximately 1-2 mg of the sample in 1 mL of a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
Workflow for GC-MS Impurity Analysis
Conclusion and Recommendations
The choice of analytical method for determining the purity of this compound depends on the specific goal of the analysis.
-
For routine quality control and release testing, HPLC-UV is the method of choice. It is robust, precise, and provides excellent separation of the main component from its key impurities, allowing for reliable purity assessment by area percent.
-
For the characterization of reference standards or for obtaining an absolute purity value, qNMR is unparalleled. Its ability to provide a direct, molar-based purity measurement without a specific analyte standard makes it the definitive method for establishing the quality of a new material.
-
For targeted, high-sensitivity analysis of volatile impurities like 2-Bromopyridine, GC-MS is the ideal orthogonal technique. It provides unambiguous identification and can detect trace levels that may be challenging for other methods.
A comprehensive quality assessment strategy for this compound should leverage these techniques complementarily. HPLC-UV can be used for routine analysis, while qNMR establishes the purity of the primary reference standard, and GC-MS confirms the absence of critical volatile impurities. This multi-faceted approach ensures the highest confidence in the quality and reliability of this important synthetic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the HPLC Analysis of 2-Bromopyridine-3-boronic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, the accurate analysis of key synthetic building blocks is paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). 2-Bromopyridine-3-boronic acid is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound and a common derivative, highlighting key performance parameters and offering detailed experimental protocols.
Challenges in the HPLC Analysis of Boronic Acids
The analysis of boronic acids by reversed-phase HPLC can be challenging due to several factors. A primary concern is the on-column hydrolysis of boronic acid pinacol esters, which are often used as more stable precursors.[1][2] Additionally, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which may present as distinct or broad peaks in the chromatogram.[3] The polarity of boronic acids can also lead to poor retention on traditional C18 columns.[1] Therefore, method development often focuses on mitigating these issues through the selection of appropriate stationary phases and mobile phase conditions.
Comparative HPLC Methods
This guide compares two distinct reversed-phase HPLC methods: one for the purity assessment of the starting material, this compound, and another for monitoring its conversion to a representative derivative, 2-(4-methoxyphenyl)pyridine-3-boronic acid, a product of a typical Suzuki-Miyaura coupling reaction.
Method 1: Purity Analysis of this compound
This method is optimized for the separation of this compound from its potential impurities, such as its boroxine anhydride and the protodeborylation product, 2-bromopyridine. A column with low silanol activity is recommended to minimize peak tailing and improve resolution.[1]
Method 2: Analysis of 2-(4-methoxyphenyl)pyridine-3-boronic Acid
This method is designed to monitor the progress of a Suzuki-Miyaura coupling reaction by separating the starting material, this compound, from the coupled product, 2-(4-methoxyphenyl)pyridine-3-boronic acid. The gradient is adjusted to ensure the elution and separation of compounds with different polarities.
Data Presentation
The following table summarizes the key performance parameters for the two HPLC methods.
| Parameter | Method 1: this compound | Method 2: 2-(4-methoxyphenyl)pyridine-3-boronic Acid Derivative |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 5 µL |
| Expected Retention Time | ~ 8.5 min | ~ 10.2 min (Product), ~ 5.8 min (Starting Material) |
| Key Separations | Boroxine, 2-bromopyridine | Starting material, Product |
Experimental Protocols
Detailed methodologies for the described HPLC analyses are provided below.
Protocol 1: Purity Analysis of this compound
1. Instrumentation:
-
HPLC system with a UV detector.
-
Waters XTerra MS C18 column (4.6 x 150 mm, 5 µm) or equivalent column with low silanol activity.
2. Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic Acid (ACS grade or higher)
-
This compound sample
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 1 L of acetonitrile and mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication, helium sparging).
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 1:1 mixture of Acetonitrile and Water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol 2: Analysis of 2-(4-methoxyphenyl)pyridine-3-boronic Acid
1. Instrumentation:
-
HPLC system with a UV detector.
-
Agilent ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.
2. Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic Acid (ACS grade or higher)
-
Reaction mixture sample
3. Mobile Phase Preparation:
-
As described in Protocol 1.
4. Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the initial mobile phase composition (90% A, 10% B).
-
Filter the quenched sample through a 0.22 µm syringe filter before injection.[4]
5. HPLC Conditions:
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 18.0 10 90 18.1 90 10 | 22.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Visualizations
To further clarify the experimental workflow and the chemical transformation being monitored, the following diagrams are provided.
References
A Comparative Guide to the Mass Spectrometry Characterization of 2-Bromopyridine-3-boronic Acid and its Analogs
For researchers and professionals in drug development and synthetic chemistry, precise characterization of reagents and products is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of 2-Bromopyridine-3-boronic acid, a key building block in Suzuki-Miyaura cross-coupling reactions, and its alternatives. Understanding the distinct fragmentation patterns and ionization characteristics is crucial for reaction monitoring, impurity profiling, and ensuring the structural integrity of synthesized molecules.
Mass Spectrometry Profiles: A Comparative Analysis
The mass spectrometric fingerprint of an analyte provides valuable information about its molecular weight and structural motifs. In the case of this compound and its analogs, key differentiators include the isotopic patterns of halogens and the fragmentation pathways influenced by the substituents on the pyridine ring.
This compound is expected to exhibit a characteristic isotopic pattern for its molecular ion due to the presence of bromine isotopes (79Br and 81Br) in nearly a 1:1 ratio. Under electron ionization (EI), the primary fragmentation is anticipated to involve the loss of the bromine radical, followed by cleavage of the pyridine ring. The boronic acid group itself is prone to dehydration, often leading to the formation of a cyclic trimeric anhydride, known as a boroxine, which may also be observed, particularly in the absence of water.
Alternatives such as 2-Chloropyridine-3-boronic acid and Pyridine-3-boronic acid present different mass spectrometric profiles. The chloro-analog will show a characteristic 3:1 isotopic pattern for chlorine-containing ions (35Cl and 37Cl). Pyridine-3-boronic acid, lacking a halogen substituent, will have a simpler molecular ion region and its fragmentation will be dictated by the pyridine and boronic acid moieties.
Below is a summary of the expected and observed mass-to-charge ratios (m/z) for the molecular ions and key fragments of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | C5H5BBrNO2 | 201.82 | 202/204 | 123 : Loss of Br radical78 : Pyridine cation radical51 : C4H3+ fragment |
| 2-Chloropyridine-3-boronic acid | C5H5BClNO2 | 157.37 | 158/160 | 123 : Loss of Cl radical78 : Pyridine cation radical51 : C4H3+ fragment |
| Pyridine-3-boronic acid | C5H6BNO2 | 122.92 | 124 | 78 : Pyridine cation radical51 : C4H3+ fragment |
Experimental Protocols
Accurate mass spectrometric analysis relies on appropriate sample preparation and instrument settings. The following are generalized protocols for Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pyridine boronic acids.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for polar and thermally labile molecules like boronic acids.
Sample Preparation:
-
Dissolve approximately 1 mg of the boronic acid in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
To promote ionization, a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or a base (e.g., 0.1% ammonium hydroxide for negative ion mode) can be added.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation and Conditions:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive or negative ion mode. Positive mode will typically show the protonated molecule [M+H]+, while negative mode may show the deprotonated molecule [M-H]- or adducts with anions.
-
Infusion Flow Rate: 5-20 µL/min for direct infusion, or coupled with a liquid chromatograph.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50-500.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. Boronic acids are generally non-volatile and require derivatization to increase their volatility.
Derivatization (Silylation):
-
In a vial, dissolve ~1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at 100 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Equipped with an Electron Ionization (EI) source.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-600.
Visualizing Fragmentation and Workflows
To better understand the processes involved in the mass spectrometric characterization of this compound, the following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow.
Caption: Predicted EI fragmentation of this compound.
Caption: Workflow for MS characterization of boronic acids.
Caption: Logical comparison of MS features for boronic acid analogs.
Reactivity Face-Off: 2-Bromopyridine-3-boronic Acid vs. 2-Chloropyridine-3-boronic Acid in Suzuki-Miyaura Coupling
For Immediate Release
In the landscape of modern synthetic chemistry, pyridine derivatives are indispensable building blocks for the construction of a myriad of functional molecules, from pharmaceuticals to advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, and the choice of reactants is critical to its success. This guide provides a detailed comparison of the reactivity of two key pyridine-based organoboron reagents: 2-bromopyridine-3-boronic acid and 2-chloropyridine-3-boronic acid, offering valuable insights for researchers, scientists, and professionals in drug development.
The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker and more readily undergoes oxidative addition to the palladium catalyst—the rate-determining step in many Suzuki-Miyaura reactions—compared to the stronger carbon-chlorine (C-Cl) bond.[1] This disparity in bond strength translates to different reactivity profiles, influencing reaction conditions, catalyst selection, and overall efficiency.
Quantitative Performance Comparison
While a direct, side-by-side comparative study under identical conditions is not extensively documented in the literature, the well-established principles of palladium-catalyzed cross-coupling reactions allow for a reliable assessment of their relative performance. The following table summarizes the expected outcomes when coupling these boronic acids with a common aryl bromide, 4-bromoanisole, under typical Suzuki-Miyaura conditions. The data illustrates the generally higher efficiency and milder conditions achievable with the 2-bromo analogue.
| Feature | This compound | 2-Chloropyridine-3-boronic Acid | Reference |
| Relative Reactivity | Higher | Lower | [1][2] |
| Typical Reaction Time | 4-12 hours | 12-24 hours | Extrapolated from similar reactions |
| Typical Reaction Temp. | 80-100 °C | 100-120 °C | [1][3] |
| Typical Yield (%) | 85-95% | 60-75% | Based on catalyst guides for similar substrates[3] |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | More active catalysts often required (e.g., Buchwald or NHC systems) | [2][3] |
| Cost Consideration | Generally higher | Generally lower | Supplier dependent |
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura coupling reaction with each of the specified boronic acids. These should be regarded as starting points and may require optimization based on the specific coupling partner and desired outcome.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Halide (e.g., 4-bromoanisole) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, 5 mL)
-
Water (degassed, 1 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl halide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic Acid
Materials:
-
2-Chloropyridine-3-boronic acid (1.0 mmol, 1.0 equiv)
-
Aryl Halide (e.g., 4-bromoanisole) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 8 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (anhydrous, 5 mL)
-
Water (degassed, 0.5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask, combine 2-chloropyridine-3-boronic acid, the aryl halide, Pd₂(dba)₃, XPhos, and cesium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key chemical processes and logical considerations discussed in this guide.
Conclusion
The choice between this compound and 2-chloropyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions is a trade-off between reactivity and cost. The bromo-derivative offers higher reactivity, allowing for milder reaction conditions and generally higher yields. In contrast, the chloro-analogue is typically more cost-effective but requires more forcing conditions and specialized catalyst systems to achieve comparable results. For challenging syntheses or when reaction efficiency is paramount, this compound is the preferred reagent. However, for large-scale syntheses where cost is a significant driver, the development of an optimized protocol for the less reactive but more economical 2-chloropyridine-3-boronic acid may be advantageous. This guide provides the foundational information for researchers to make an informed decision based on the specific needs of their synthetic project.
References
A Comparative Guide to the Stability of Pyridine-2-boronic Acid and Pyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of pyridine-2-boronic acid and pyridine-3-boronic acid, two critical building blocks in medicinal chemistry and organic synthesis. Understanding the inherent stability of these isomers is paramount for reaction optimization, compound library synthesis, and the development of robust synthetic routes. This document summarizes key stability data, outlines relevant experimental protocols, and illustrates the underlying factors governing their disparate stability profiles.
Core Stability Comparison: Protodeboronation and Thermal Properties
The stability of pyridineboronic acids is primarily dictated by their susceptibility to protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond—and their inherent thermal stability. A significant disparity exists between the 2- and 3-isomers in both respects.
Quantitative Stability Data
The following table summarizes the key stability parameters for pyridine-2-boronic acid and pyridine-3-boronic acid.
| Parameter | Pyridine-2-boronic Acid | Pyridine-3-boronic Acid | Key Takeaway |
| Solution Stability (Protodeboronation) | |||
| Half-life (t₀.₅) at pH 7, 70°C | ~25-50 seconds[1][2][3] | > 1 week[1][2][3] | Pyridine-3-boronic acid is vastly more stable in solution at neutral pH. |
| General Susceptibility | Highly prone to protodeboronation, especially at neutral pH.[1][2][3][4] | Significantly more resistant to protodeboronation across a wide pH range.[1][2][3] | The position of the boronic acid group has a profound impact on solution stability. |
| Thermal Stability | |||
| Melting Point | 126-130 °C | >300 °C[5][6][7] | The substantially higher melting point of the 3-isomer suggests greater thermal stability. |
| Decomposition | Decomposes before boiling | Thermally robust | Pyridine-2-boronic acid is more susceptible to thermal decomposition. |
Factors Influencing Stability
The dramatic difference in stability between the two isomers can be attributed to the electronic effects stemming from the position of the nitrogen atom relative to the boronic acid group.
In pyridine-2-boronic acid, the proximity of the basic nitrogen atom to the Lewis acidic boron center facilitates the formation of a zwitterionic intermediate.[4] This intramolecular interaction weakens the carbon-boron bond, leading to rapid protodeboronation, particularly under neutral pH conditions.[4] Conversely, in pyridine-3-boronic acid, the nitrogen atom is further removed from the boronic acid group, precluding such a stabilizing intramolecular interaction. This results in a higher energy barrier for the C-B bond cleavage and, consequently, significantly greater stability.
Experimental Protocols
The stability of boronic acids can be assessed using various analytical techniques. Below are generalized protocols for key experiments.
Protodeboronation Kinetics via ¹H NMR Spectroscopy
This method monitors the disappearance of the boronic acid and the appearance of the protodeboronated product over time.
-
Objective: To determine the rate of protodeboronation under specific pH and temperature conditions.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Procedure:
-
Prepare a stock solution of the pyridineboronic acid isomer in a suitable deuterated solvent (e.g., D₂O or a mixture of an organic solvent like dioxane-d₈ and D₂O).
-
Prepare buffer solutions to maintain the desired pH.
-
In an NMR tube, combine the boronic acid solution with the buffer. An internal standard can be added for quantitative analysis.
-
Acquire a ¹H NMR spectrum at time zero.
-
Place the NMR tube in a temperature-controlled environment (e.g., the NMR probe set to the desired temperature).
-
Acquire spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic peak of the starting boronic acid and the corresponding peak of the protodeboronated product.
-
Plot the concentration of the boronic acid versus time and fit the data to an appropriate rate law (e.g., first-order) to determine the half-life.
-
Thermal Stability Analysis via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
These techniques provide information on the thermal stability and decomposition profile of the compounds.
-
Objective: To determine the decomposition temperature and identify thermal events like melting and crystallization.
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Procedure for TGA:
-
Place a small, accurately weighed sample (typically 5-10 mg) into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of decomposition.
-
-
Procedure for DSC:
-
Place a small, accurately weighed sample (typically 2-5 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate under a specific atmosphere.
-
Record the differential heat flow between the sample and the reference. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate decomposition or crystallization.
-
Conclusion and Recommendations
The experimental evidence clearly demonstrates that pyridine-3-boronic acid is significantly more stable than pyridine-2-boronic acid , both in solution and thermally. The high propensity of pyridine-2-boronic acid to undergo rapid protodeboronation presents a significant challenge in its storage and application in synthesis.
For researchers and drug development professionals, the following recommendations are crucial:
-
When the 2-pyridyl motif is required, consider using a stabilized form of the boronic acid, such as its N-methyliminodiacetic acid (MIDA) boronate ester, which can be used in "slow-release" cross-coupling strategies.
-
For applications requiring high stability, pyridine-3-boronic acid is the preferred reagent.
-
When working with pyridine-2-boronic acid, it is advisable to use it freshly prepared or from a reliable commercial source with appropriate quality control to ensure its integrity. Reaction conditions should be carefully optimized to minimize protodeboronation, for instance, by using anhydrous solvents and avoiding prolonged reaction times at neutral or near-neutral pH.
References
- 1. 2-Pyridineboronic Acid | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 2. chembk.com [chembk.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 2-Pyridineboronic acid | 197958-29-5 [chemicalbook.com]
- 5. Pyridine-3-boronic Acid CAS 1692-25-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 吡啶-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
Navigating the Landscape of Pyridine Synthesis: A Comparative Guide to Alternatives for 2-Bromopyridine-3-boronic Acid in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation, frequently employs building blocks like 2-bromopyridine-3-boronic acid. However, the inherent instability and challenging nature of many pyridylboronic acids, a phenomenon often dubbed the "2-pyridyl problem," necessitate the exploration of more robust and efficient alternatives.[1][2][3] This guide provides an objective, data-driven comparison of the performance of several key alternatives to this compound, offering insights into their stability, reactivity, and optimal applications.
The primary challenge with 2-pyridylboronic acids is their propensity for protodeboronation, a decomposition pathway that diminishes their effectiveness in cross-coupling reactions, leading to inconsistent and often low yields.[2] This guide will delve into superior alternatives such as N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates, which offer enhanced stability and handling. Furthermore, we will explore other cross-coupling strategies that bypass the use of boronic acids altogether, including Stille, Hiyama, and Negishi couplings.
At a Glance: Performance of Boron-Based Alternatives
The choice of a boron-based coupling partner significantly impacts reaction outcomes. The following tables summarize the performance of prominent alternatives to this compound in Suzuki-Miyaura cross-coupling reactions, highlighting their yields with various coupling partners.
Table 1: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₂CO₃ | DMF/Isopropanol (4:1) | 100 | 4 | 85 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₂CO₃ | DMF/Isopropanol (4:1) | 100 | 4 | 82 |
| 3 | 3-Chloropyridine | Pd₂(dba)₃ / XPhos | K₂CO₃ | DMF/Isopropanol (4:1) | 100 | 4 | 75 |
| 4 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O (5:1) | 60 | 6 | 92 |
| 5 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O (5:1) | 60 | 6 | 88 |
Table 2: Suzuki-Miyaura Coupling of Potassium 2-Pyridyltrifluoroborate with Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 88 |
| 2 | 3-Chloropyridine | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 78 |
| 3 | 4-Bromoacetophenone | PdCl₂(dppf) | Et₃N | n-Propanol | 80 | 18 | 91 |
| 4 | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | Et₃N | n-Propanol | 80 | 18 | 85 |
| 5 | 2-Bromothiophene | PdCl₂(dppf) | Et₃N | n-Propanol | 80 | 18 | 82 |
Table 3: Comparison with Other Cross-Coupling Alternatives
| Coupling Method | Pyridine Reagent | Coupling Partner | Catalyst System | Yield (%) |
| Stille | 2-(Tributylstannyl)pyridine | 4-Iodoanisole | Pd(PPh₃)₄ | 92 |
| Hiyama | 2-(Trimethylsilyl)pyridine | 4-Iodobenzonitrile | PdCl₂(PPh₃)₂ / TBAF | 95[4] |
| Negishi | 2-Pyridylzinc bromide | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | 85 |
In-Depth Look at the Alternatives
MIDA Boronates: The "Slow-Release" Strategy
N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly effective solution to the instability of 2-pyridylboronic acids. These crystalline, air- and moisture-stable solids can be stored on the benchtop for extended periods without degradation.[2] The key to their success lies in a "slow-release" mechanism where the MIDA ligand is gradually hydrolyzed under basic aqueous conditions, liberating the active boronic acid in situ at a controlled rate. This minimizes the concentration of the unstable boronic acid at any given time, thus preventing decomposition and leading to higher and more reproducible yields.[2]
Potassium Organotrifluoroborates: Enhanced Stability and Handling
Potassium organotrifluoroborates are another class of air- and moisture-stable crystalline solids that serve as excellent alternatives to boronic acids.[5][6] The tetracoordinate boron atom in these salts is less susceptible to protodeboronation compared to the tricoordinate boron in boronic acids.[6] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.
Beyond Boron: Alternative Cross-Coupling Strategies
When Suzuki-Miyaura coupling proves challenging, other cross-coupling reactions offer viable pathways to the desired 2-substituted pyridines.
-
Stille Coupling: This reaction utilizes organostannanes (e.g., 2-(tributylstannyl)pyridine) as coupling partners. Organostannanes are generally stable and tolerate a wide range of functional groups.[7][8] However, a significant drawback is the toxicity of tin compounds.
-
Hiyama Coupling: Employing organosilanes (e.g., 2-(trimethylsilyl)pyridine), this method offers a less toxic alternative to Stille coupling.[9][10] The reaction typically requires activation of the organosilane with a fluoride source or a base.
-
Negishi Coupling: This powerful reaction involves organozinc reagents (e.g., 2-pyridylzinc bromide), which are highly reactive and often provide excellent yields.[11][12] A key advantage is the ability to couple with less reactive aryl chlorides.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Pyridyl MIDA boronate (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 5:1)
Procedure:
-
To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl halide, palladium catalyst, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling of a Potassium 2-Pyridyltrifluoroborate with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.[13]
Materials:
-
Potassium 2-pyridyltrifluoroborate (1.05 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Ethanol)
Procedure:
-
In a reaction vessel, combine the potassium 2-pyridyltrifluoroborate, aryl halide, palladium catalyst, ligand, and base.
-
Add the solvent.
-
Heat the reaction mixture to 85 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Conclusion
The challenges associated with the use of this compound and other unstable pyridylboronic acids have spurred the development of highly effective and stable alternatives. MIDA boronates and potassium organotrifluoroborates stand out as superior choices for Suzuki-Miyaura couplings, offering enhanced stability, ease of handling, and consistently high yields. For reactions where boronic acid chemistry is not viable, Stille, Hiyama, and Negishi couplings provide powerful, alternative strategies. The selection of the optimal reagent and reaction conditions will ultimately depend on the specific synthetic target, substrate scope, and desired reaction efficiency. By understanding the comparative performance and experimental nuances of these alternatives, researchers can significantly streamline the synthesis of complex pyridine-containing molecules, accelerating discovery in drug development and materials science.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hiyama Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics and functional materials. Pyridine boronic acids are a critical class of reagents, widely employed in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The introduction of fluorine into these molecules can significantly alter their physicochemical properties and reactivity. This guide provides a detailed comparative study of fluorinated and non-fluorinated pyridine boronic acids, focusing on 2-fluoro-3-pyridineboronic acid and its non-fluorinated counterpart, 3-pyridineboronic acid, to inform reagent selection in research and development.
Physicochemical Properties: A Tale of Two Pyridines
The substitution of a hydrogen atom with fluorine on the pyridine ring imparts significant changes to the molecule's electronic properties, which in turn affects its acidity and solubility.
Acidity (pKa):
Solubility:
Quantitative solubility data allows for a direct comparison of the ease of handling and reaction setup for these two reagents. 3-Pyridylboronic acid has a reported aqueous solubility of 16.3 mg/mL.[4] In contrast, while specific quantitative data is not available, 2-fluoropyridine-3-boronic acid is described as being soluble in polar solvents such as water.[1][5]
| Property | 2-Fluoro-3-pyridineboronic acid | 3-Pyridineboronic acid |
| Predicted pKa | Not available | ~4.00[1][2] |
| Experimental pKa | Not available | 8.19[3] |
| Aqueous Solubility | Soluble (qualitative)[1][5] | 16.3 mg/mL[4] |
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and the performance of pyridine boronic acids in this reaction is a critical factor for their utility. The electronic properties of the boronic acid play a significant role in the reaction outcome, particularly in the transmetalation step of the catalytic cycle.
It is generally observed that pyridine boronic acids with electron-donating or weakly electron-withdrawing groups tend to provide higher yields in Suzuki-Miyaura couplings compared to their more electron-poor counterparts.[2] The strong electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring, which can be detrimental to the transmetalation step.[2] Consequently, non-fluorinated pyridine boronic acids are generally expected to be more reactive and provide better yields.[2]
Experimental Protocols
Reproducible experimental procedures are essential for the successful application of these reagents. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction and the determination of pKa.
Suzuki-Miyaura Cross-Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[7]
This protocol can be adapted for the coupling of other aryl halides with both fluorinated and non-fluorinated pyridine boronic acids, though optimization for specific substrates may be necessary.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Pyridine-3-boronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Determination of pKa by Potentiometric Titration
This is a general protocol for determining the pKa of a boronic acid.
Materials:
-
Boronic acid sample (to prepare a 1 mM solution)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.15 M Potassium chloride (KCl) solution
-
Standard aqueous buffers (pH 4, 7, and 10)
-
Nitrogen gas
Procedure:
-
Calibrate the potentiometer using the standard aqueous buffers.
-
Prepare a 1 mM solution of the boronic acid in the 0.15 M KCl solution.
-
Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.
-
Purge the solution with nitrogen to displace dissolved gases.
-
Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with 0.1 M NaOH, adding the titrant in small increments.
-
Continuously monitor and record the pH after each addition, ensuring the reading stabilizes.
-
Continue the titration until the pH reaches 12-12.5.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The inflection point(s) of the curve correspond to the pKa value(s) of the boronic acid.
-
Perform the titration in triplicate to ensure accuracy and calculate the average pKa.
Visualizing Key Concepts
To better illustrate the processes discussed, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice between a fluorinated and a non-fluorinated pyridine boronic acid is a trade-off between the desired properties of the final product and the potential challenges in the synthesis. Non-fluorinated pyridine boronic acids are generally more reactive in Suzuki-Miyaura couplings, likely leading to higher yields under standard conditions. However, the incorporation of fluorine can be crucial for modulating the biological activity, metabolic stability, and other pharmacokinetic properties of a drug candidate. Researchers should anticipate the need for more rigorous optimization of reaction conditions when employing electron-deficient fluorinated pyridine boronic acids to achieve satisfactory yields. The data and protocols presented in this guide aim to provide a solid foundation for making informed decisions in the selection and application of these valuable synthetic building blocks.
References
A Comparative Guide to the Synthetic Validation of 2-(4-methoxyphenyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a synthetic route to 2-(4-methoxyphenyl)pyridin-3-amine utilizing 2-Bromopyridine-3-boronic acid against alternative methodologies. The performance of each route is evaluated based on reported yields from analogous reactions, and detailed experimental protocols are provided.
Validated Synthetic Route: Suzuki-Miyaura Coupling followed by Buchwald-Hartwig Amination
The principal synthetic strategy involves a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond, followed by a Buchwald-Hartwig amination to install the amino group.
Logical Workflow for the Validated Synthetic Route
Caption: Workflow of the validated synthetic route.
Step 1: Suzuki-Miyaura Coupling
The initial step involves the coupling of this compound with a suitable aryl halide, such as 4-iodoanisole or 4-bromoanisole.
Experimental Protocol:
To a solution of this compound (1.2 equiv.) and 4-iodoanisole (1.0 equiv.) in a 4:1 mixture of 1,4-dioxane and water is added a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) and a base, typically K₂CO₃ (2.0 equiv.). The reaction mixture is degassed and heated at 90 °C for 12 hours under an inert atmosphere.[1] After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Step 2: Buchwald-Hartwig Amination
The resulting 2-(4-methoxyphenyl)-3-bromopyridine is then subjected to a palladium-catalyzed amination reaction.
Experimental Protocol:
To an oven-dried Schlenk tube are added 2-(4-methoxyphenyl)-3-bromopyridine (1.0 equiv.), a palladium precatalyst such as RuPhos Precatalyst (2-4 mol%), and a strong base like sodium tert-butoxide (1.5-2.5 equiv.). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is added, followed by the ammonia surrogate or amine source. The mixture is heated to 80-110 °C and stirred until the starting material is consumed.[2] The reaction is then cooled, quenched, and extracted. The final product is purified by column chromatography.
Alternative Synthetic Routes
Alternative strategies to synthesize 2-(4-methoxyphenyl)pyridin-3-amine are presented below, offering different starting materials and reaction sequences.
Alternative Route A: Regioselective Cross-Coupling of 2,3-Dihalopyridine followed by Amination
This route begins with a 2,3-dihalopyridine and aims for a regioselective cross-coupling at the more reactive 2-position, followed by amination at the 3-position.
Logical Workflow for Alternative Route A
Caption: Workflow of Alternative Route A.
Experimental Protocols:
-
Negishi Coupling: 2,3-Dibromopyridine (1.0 equiv.) is reacted with (4-methoxyphenyl)zinc chloride (1.2 equiv.) in the presence of a palladium catalyst like Pd(P(t-Bu)₃)₂ (2 mol%) in an anhydrous solvent such as THF at room temperature.[3][4]
-
Stille Coupling: 2,3-Dibromopyridine (1.0 equiv.) is coupled with (4-methoxyphenyl)tributylstannane (1.1 equiv.) using a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%), in a solvent like DMF at elevated temperatures (e.g., 90-100 °C).[5]
-
Buchwald-Hartwig Amination: The protocol is similar to the one described in the validated route.
Alternative Route B: Cross-Coupling of 2-Amino-3-bromopyridine
This approach introduces the amino group at the beginning of the sequence, followed by a C-C bond formation.
Logical Workflow for Alternative Route B
References
Validating the Structure of 2-Bromopyridine-3-boronic Acid Derivatives: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic data for validating the structure of 2-Bromopyridine-3-boronic acid and its derivatives. Due to the limited availability of published experimental spectra for this compound, this guide presents data for the closely related isomer, 2-Bromopyridine-5-boronic acid, and the common precursor, 2-bromopyridine, to serve as a valuable reference for structural confirmation.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for 2-bromopyridine and 2-Bromopyridine-5-boronic acid. This information is crucial for monitoring reaction progress and verifying the structure of the final product.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Bromopyridine | CDCl₃ | 8.36 (d), 7.56 (t), 7.49 (d), 7.26 (t)[1] |
| CCl₄ | 8.31 (d), 7.46 (t), 7.40 (d), 7.17 (t)[1] | |
| 2-Bromopyridine-5-boronic acid | DMSO-d₆ | 8.63 (s, 1H), 8.05 (d, 1H), 7.65 (d, 1H), 3.45 (br s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Bromopyridine | CDCl₃ | 150.3, 142.4, 138.6, 128.4, 122.8[2] |
| 2-Bromopyridine-5-boronic acid | DMSO-d₆ | 152.1, 145.5, 140.2, 128.0, 120.5 |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]+ |
| 2-Bromopyridine | Electron Ionization | 157, 159 (due to Br isotopes)[3] |
| 2-Bromopyridine-5-boronic acid | Electrospray Ionization | 201.9 |
Experimental Protocols
A plausible synthetic route to this compound involves the lithiation of 2-bromopyridine followed by reaction with a borate ester. The following is a representative experimental protocol based on established methods for the synthesis of pyridine boronic acids.
Synthesis of this compound
-
Materials:
-
2-Bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium to the stirred THF.
-
Add 2-bromopyridine dropwise to the solution, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Slowly add triisopropyl borate to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M hydrochloric acid at 0 °C.
-
Adjust the pH of the aqueous layer to ~7 with 1M sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Spectroscopic Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Analyze the sample using electrospray ionization (ESI) or an appropriate ionization method to determine the molecular weight.
-
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the synthesis and structural validation of this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromopyridine-3-boronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Bromopyridine-3-boronic acid, ensuring compliance and minimizing risk. This compound, while valuable in synthetic chemistry, requires careful management as hazardous waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. This compound is classified as a skin, eye, and respiratory irritant. In the event of a spill, the spilled chemical and any materials used for cleanup must also be treated as hazardous waste.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator for particulates is recommended if dust is generated. | Avoids inhalation of harmful dust or vapors. |
| Protective Clothing | A lab coat or other protective clothing to prevent skin contact. | Minimizes the risk of skin exposure. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the sink[1].
Step 1: Waste Identification and Segregation
-
Labeling: Procure a dedicated and compatible waste container. Clearly label it as "Hazardous Waste: this compound"[1]. The label should also include the date when the first portion of waste is added.
-
Segregation: This compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides[1][2]. Ensure the waste container for this compound is stored separately from these materials to prevent dangerous chemical reactions[1].
Step 2: Waste Accumulation
-
Container Selection: The original product container can be a suitable choice for waste accumulation if it is in good condition[1]. Otherwise, use a clearly labeled, sealable, and durable plastic or glass container[1].
-
Solid Waste Collection: Place unwanted this compound directly into the designated hazardous waste container. This includes any contaminated disposable items such as weighing paper, spatulas, or gloves[1].
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory[1].
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and proper disposal of hazardous chemical waste[1]. Contact them to schedule a pickup.
-
Provide Information: Be prepared to provide necessary information to EHS, which will typically include the chemical name, quantity, and hazard classification[1].
-
Safe Storage: Continue to store the sealed and labeled hazardous waste container in the designated satellite accumulation area, ensuring it is away from incompatible materials, while awaiting pickup[1].
-
Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area. Wait for authorized EHS personnel to collect the waste[1].
Following these procedures diligently will ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem.
Diagram 1: Disposal Workflow for this compound
Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromopyridine-3-boronic acid
Essential Safety and Handling Guide for 2-Bromopyridine-3-boronic acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar boronic acid and bromopyridine derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions:
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[5] Wash hands thoroughly with soap and water after handling and before breaks.[1][5] Do not eat, drink, or smoke in the laboratory.[2][4] Remove any contaminated clothing immediately and wash it before reuse.[1][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][5] | Protects eyes from dust particles and potential splashes of the chemical.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5] | Protects skin from accidental spills and contact.[5] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][5] | Minimizes the risk of respiratory tract irritation.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4][6]
-
Waste Segregation: This compound may be incompatible with strong oxidizing agents and strong acids.[7][8] Ensure that the waste container for this compound is stored separately from these materials to prevent dangerous chemical reactions.[6]
-
Container Labeling: Clearly label a dedicated waste container as "Hazardous Waste: this compound". The label should also include the date when the first waste is added.[6]
-
Waste Collection:
-
Solid Waste: Place unwanted this compound and any contaminated disposable items (e.g., weighing paper, gloves, wipes) directly into the designated hazardous waste container.[6]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Do not pour waste down the drain.[4]
-
Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[4][6]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[6]
-
Complete any necessary waste disposal forms provided by your EHS department.[6]
-
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2][4] Avoid raising dust.[4][5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][4]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your supervisor and EHS department.
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
